2-Iodo-6-methylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9I |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
2-iodo-6-methylnaphthalene |
InChI |
InChI=1S/C11H9I/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 |
InChI Key |
LCYRLTYZSPYTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)I |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Challenge of Identifying 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the significant challenges in sourcing comprehensive data for the chemical compound 2-Iodo-6-methylnaphthalene . Despite extensive searches across chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified. Publicly available information regarding its synthesis, experimental protocols, and biological activity, including any involvement in signaling pathways, is scarce to non-existent. This suggests that this compound is not a commonly synthesized or commercially available compound, limiting the scope of a detailed technical profile.
In contrast, significant data is available for structurally related compounds, particularly 2-Iodo-6-methoxynaphthalene and 2-Methylnaphthalene . This guide provides a comparative summary of the available data for these related compounds to offer a contextual understanding. The lack of specific data for this compound prevents the creation of detailed experimental protocols and signaling pathway diagrams as originally intended.
Identifiers and Physicochemical Properties
The primary obstacle in creating a technical guide for this compound is the absence of a dedicated CAS number. This unique numerical identifier is the cornerstone for tracking and retrieving detailed information about a specific chemical substance. Our search efforts consistently redirected to the following related compounds:
Table 1: Comparative Summary of Chemical Identifiers
| Identifier | 2-Iodo-6-methoxynaphthalene | 2-Methylnaphthalene |
| CAS Number | 67886-69-5[1] | 91-57-6 |
| Molecular Formula | C₁₁H₉IO | C₁₁H₁₀ |
| Molecular Weight | 284.09 g/mol | 142.20 g/mol |
| Synonyms | Naphthalene, 2-iodo-6-methoxy- | β-Methylnaphthalene |
Table 2: Comparative Physicochemical Properties
| Property | 2-Iodo-6-methoxynaphthalene | 2-Methylnaphthalene |
| Appearance | Not specified | Waxy white solid |
| Melting Point | Not specified | 35 °C |
| Boiling Point | 347.7 °C at 760 mmHg[1] | 241.1 °C |
| Density | 1.674 g/cm³[1] | Not specified |
| Flash Point | 164.1 °C[1] | Not specified |
Experimental Protocols
Due to the lack of available literature for this compound, no established experimental protocols for its synthesis, purification, or characterization can be provided.
For the related compound, 2-Methylnaphthalene , it is primarily isolated from coal tar. One documented synthetic route to a related structure, 2,6-dimethylnaphthalene, involves the methylation of 2-methylnaphthalene.
Biological Activity and Signaling Pathways
There is no available information on the biological activity or the role of this compound in any signaling pathways. Therefore, the requested diagrams cannot be generated.
For context, 2-Methylnaphthalene can be oxidized to form menadione, a synthetic form of vitamin K, indicating a potential intersection with biological pathways related to this vitamin.
Logical Workflow for Compound Identification
The process of identifying and characterizing a chemical compound for research and development follows a logical progression. The inability to find a CAS number for this compound represents a fundamental block in this workflow.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed method for the synthesis of 2-Iodo-6-methylnaphthalene and the expected characterization data. This document is intended to serve as a foundational resource for researchers interested in the preparation and analysis of this and similar halogenated naphthalene derivatives, which are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.
Synthesis of this compound
The synthesis of this compound can be achieved via the direct electrophilic iodination of 2-methylnaphthalene. The methyl group at the 2-position of the naphthalene ring is an activating group and directs electrophilic substitution to the ortho and para positions. However, due to steric hindrance at the 1 and 3 positions, iodination is expected to preferentially occur at the 6 and 7 positions. By controlling the reaction conditions, it is possible to favor the formation of the this compound isomer.
Proposed Experimental Protocol
This protocol is based on established methods for the iodination of activated aromatic compounds.
Materials:
-
2-Methylnaphthalene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylnaphthalene (1.0 eq) in glacial acetic acid.
-
To this solution, add iodine (0.5 eq) and periodic acid (0.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization of this compound
The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.
Quantitative Data Summary
| Property | Expected Value |
| Molecular Formula | C₁₁H₉I |
| Molecular Weight | 268.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available; expected to be a solid at room temperature |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |
| ¹³C NMR (CDCl₃, 101 MHz) | See Table 3 for detailed assignments |
| FT-IR (KBr) | ~3050, 2920, 1600, 1500, 880, 820, 750 cm⁻¹ |
| Mass Spectrometry (EI) | m/z (%): 268 [M]⁺ (100), 141 [M-I]⁺ (40) |
Table 1: Summary of Expected Quantitative Data for this compound.
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the known spectra of related naphthalene derivatives.
Table 2: Predicted ¹H NMR Spectral Data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.90 | s | 1H | H-1 |
| ~ 7.75 | d | 1H | H-5 |
| ~ 7.65 | d | 1H | H-4 |
| ~ 7.50 | s | 1H | H-7 |
| ~ 7.35 | d | 1H | H-3 |
| ~ 7.25 | d | 1H | H-8 |
| ~ 2.50 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 138.0 | C-6 |
| ~ 135.5 | C-2 |
| ~ 134.0 | C-4a |
| ~ 132.0 | C-8a |
| ~ 129.5 | C-4 |
| ~ 129.0 | C-8 |
| ~ 128.5 | C-5 |
| ~ 127.0 | C-1 |
| ~ 126.5 | C-3 |
| ~ 126.0 | C-7 |
| ~ 92.0 | C-I |
| ~ 21.5 | -CH₃ |
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-I stretching vibration.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2920 cm⁻¹: Methyl C-H stretching.
-
~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.
-
~880, 820, 750 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern.
-
Below 600 cm⁻¹: C-I stretching (often weak and may be difficult to observe).
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and a characteristic fragmentation pattern.
-
m/z 268: Molecular ion peak [M]⁺.
-
m/z 141: Fragment corresponding to the loss of an iodine atom [M-I]⁺.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
Caption: Logic of structural confirmation by spectroscopic methods.
Spectroscopic Characterization of 2-Iodo-6-methylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-6-methylnaphthalene, a key intermediate in various synthetic applications. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predicted dataset based on established spectroscopic principles and data from closely related analogs, such as 2-methylnaphthalene and other substituted naphthalenes. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.10 | s | - | 1H | H-1 |
| ~7.75 | d | ~8.5 | 1H | H-4 |
| ~7.65 | d | ~8.5 | 1H | H-5 |
| ~7.50 | s | - | 1H | H-7 |
| ~7.35 | dd | ~8.5, ~1.5 | 1H | H-3 |
| ~2.50 | s | - | 3H | -CH₃ |
Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the iodine atom and the electron-donating nature of the methyl group. The predicted values are estimates and may vary in experimental conditions.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | C-6 |
| ~136.5 | C-8a |
| ~135.0 | C-4a |
| ~130.0 | C-1 |
| ~129.5 | C-4 |
| ~128.0 | C-5 |
| ~127.5 | C-7 |
| ~127.0 | C-3 |
| ~92.0 | C-2 |
| ~21.5 | -CH₃ |
Note: The carbon atom attached to the iodine (C-2) is expected to be significantly shielded, resulting in a lower chemical shift.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600, ~1500, ~1450 | Strong | Aromatic C=C skeletal vibrations |
| ~880, ~820 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~600-500 | Medium | C-I stretch |
Note: The presence of characteristic aromatic and aliphatic C-H stretching, along with aromatic skeletal vibrations, is expected. The C-I stretching frequency is typically observed in the lower wavenumber region.
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 268 | ~100 | [M]⁺ (Molecular Ion) |
| 141 | High | [M-I]⁺ (Loss of Iodine) |
| 127 | Moderate | [I]⁺ |
| 115 | Moderate | [C₉H₇]⁺ |
Note: The molecular ion peak is expected to be the base peak. A prominent fragment corresponding to the loss of the iodine atom is anticipated, which is a common fragmentation pathway for iodo-aromatic compounds.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum. Typical parameters include a spectral width of 0-200 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1] Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.[2][3]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[4][5][6] This method provides reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass-to-charge (m/z) ratio range appropriate for the compound, for instance, from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the fragmentation pattern to confirm the structure of the compound.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the collective spectroscopic data.
Caption: Workflow for the structural confirmation of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the available information regarding the solubility and stability of 2-Iodo-6-methylnaphthalene. However, a thorough literature search did not yield specific experimental data for this compound. The following information is based on general chemical principles and data from structurally related compounds. It is intended to serve as a guide for handling, storage, and experimental design, but it is not a substitute for empirical testing.
Introduction
This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a naphthalene core with a methyl group and an iodine atom, suggests it is a lipophilic and largely nonpolar molecule. These characteristics are key determinants of its solubility and stability profile. Understanding these properties is crucial for its application in research and development, particularly in areas such as organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties
A summary of the predicted and inferred physicochemical properties of this compound is provided below. It is critical to note that these are not experimentally verified values for this specific compound.
| Property | Predicted/Inferred Value | Basis for Prediction/Inference |
| Molecular Formula | C₁₁H₉I | Chemical structure |
| Molecular Weight | 268.09 g/mol | Chemical structure |
| Physical State | Likely a solid at room temperature | Based on related naphthalenes and iodinated aromatics |
| Color | Likely a white to off-white or yellowish solid | Common for iodinated aromatic compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP | > 4 (High) | Predicted based on the lipophilicity of the naphthalene ring and the iodo-substituent |
Solubility Profile
No quantitative experimental solubility data for this compound in any solvent was found in the reviewed literature. However, based on its chemical structure, a qualitative solubility profile can be predicted.
Table of Predicted Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Very Low | The molecule is predominantly nonpolar and lacks hydrogen bonding donor or acceptor sites for significant interaction with water. |
| Methanol, Ethanol | Low to Moderate | The alkyl chain of the alcohol can interact with the naphthalene core, but the overall polarity of the solvent is not ideal for high solubility. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO, DMF is a polar apathetic solvent that can effectively solvate large organic molecules. |
| Acetonitrile | Moderate | While polar, acetonitrile is less effective at dissolving large, nonpolar compounds compared to DMSO or DMF. |
| Nonpolar Solvents | ||
| Toluene, Hexanes | High | "Like dissolves like." The nonpolar nature of these solvents will readily solvate the nonpolar this compound. |
| Dichloromethane (DCM) | High | A good solvent for many organic compounds, its polarity is intermediate, allowing for effective dissolution. |
| Diethyl Ether | High | A common nonpolar solvent used in organic synthesis that should readily dissolve the compound. |
Experimental Protocol: Determination of Thermodynamic Solubility
Since no published protocol for this compound exists, a general procedure for determining thermodynamic solubility using the shake-flask method is provided below.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the samples.
-
-
Calculation:
-
Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Below is a Graphviz diagram illustrating this experimental workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Specific stability data for this compound is not available. However, the chemical structure suggests potential liabilities. Aryl iodides can be sensitive to light and may undergo deiodination. The naphthalene ring system is susceptible to oxidation.
Potential Degradation Pathways:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the cleavage of the carbon-iodine bond, generating radical species and leading to decomposition.
-
Oxidation: The electron-rich naphthalene ring can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.
-
Thermal Decomposition: At elevated temperatures, the compound may decompose. The presence of the iodo-substituent could lower the decomposition temperature compared to the parent 2-methylnaphthalene.
Recommendations for Handling and Storage
Based on the inferred stability profile, the following handling and storage procedures are recommended:
-
Storage: Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation. Use of amber vials or containers wrapped in aluminum foil is advised to protect from light.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid direct exposure to light. For solutions, prepare them fresh and use them promptly. If solutions need to be stored, they should be protected from light and stored at low temperatures.
Experimental Protocol: Forced Degradation Study
To experimentally determine the stability of this compound, a forced degradation study can be performed.
Objective: To identify potential degradation pathways and the intrinsic stability of the molecule under various stress conditions.
Methodology:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Apply Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solution at a high temperature (e.g., 80 °C).
-
Photolytic: Expose the solution to a light source (e.g., a photostability chamber with UV and visible light).
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradation products.
The following diagram illustrates the logical relationship in a forced degradation study.
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
While specific experimental data on the solubility and stability of this compound is lacking in the public domain, its chemical structure allows for informed predictions. It is expected to be a lipophilic compound with low aqueous solubility and good solubility in nonpolar organic solvents. Its stability is likely compromised by exposure to light and potentially air, necessitating careful handling and storage. The provided experimental protocols offer a starting point for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its effective use in any research or development setting.
Navigating the Niche: A Technical Guide to 2-Iodo-6-methylnaphthalene for the Research Professional
For the discerning researcher, scientist, and drug development professional, 2-Iodo-6-methylnaphthalene presents itself as a valuable, yet specialized, building block in the landscape of organic synthesis and medicinal chemistry. This in-depth guide consolidates critical information on its commercial availability, synthesis, and potential applications, providing a comprehensive resource for its strategic deployment in research and development endeavors.
Commercial Availability and Supplier Overview
While not as ubiquitous as common lab reagents, this compound (CAS No. 1875-64-5) is accessible through a select number of chemical suppliers. These companies typically specialize in fine chemicals, building blocks, and custom synthesis. Availability can fluctuate, with some suppliers listing the compound as "in-stock," "available for synthesis on demand," or occasionally "backordered." Pricing is often provided upon quotation request and is contingent on quantity and purity.
For researchers requiring this compound, it is advisable to contact multiple suppliers to ascertain current stock, lead times, and pricing. Key information to inquire about includes purity levels (typically ≥95%), available analytical data (e.g., Certificate of Analysis with NMR, HPLC), and packaging options.
Below is a summary of potential suppliers. Note that availability and pricing are subject to change and direct inquiry is recommended.
| Supplier | Stated Purity | Availability | Notes |
| AOBChem | 95% | Backordered (Inquire for details)[1] | Offers various pack sizes upon inquiry.[1] |
| Synchem | Custom Synthesis | Synthesis on demand | Specializes in rare and custom chemicals. |
| BLD Pharm | Inquire | Inquire | Listed as a product in their catalog. |
| Vitas-M Laboratory | Inquire | Inquire | Catalog includes this compound. |
| Key Organics | Inquire | Inquire | A supplier of screening compounds and building blocks. |
Synthesis of this compound: An Experimental Protocol
A direct and detailed experimental protocol for the synthesis of this compound can be achieved through the electrophilic iodination of 2-methylnaphthalene. The following procedure is a representative method adapted from general iodination protocols for naphthalenic systems.
Reaction: Iodination of 2-Methylnaphthalene
Reagents and Materials:
-
2-Methylnaphthalene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or Sodium Iodate (NaIO₃)
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylnaphthalene (1.0 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine (1.1 equivalents) and periodic acid (0.4 equivalents) or sodium iodate.
-
Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Quenching: Wash the organic layer sequentially with a 10% sodium thiosulfate solution to remove unreacted iodine, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Logical Workflow for Synthesis and Purification:
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Application in Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound serves as a versatile intermediate in the synthesis of more complex naphthalene derivatives. The iodo-substituent is particularly useful as it provides a reactive handle for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile introduction of diverse functionalities at the 2-position of the naphthalene core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The methyl group at the 6-position can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds. It can impact metabolic stability, receptor binding affinity, and overall molecular conformation.
Potential Signaling Pathway Engagement:
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, owing to the versatile naphthalene core, could potentially interact with a variety of biological targets. For instance, substituted naphthalenes have been implicated in the modulation of enzymes, nuclear receptors, and ion channels. The strategic modification of the this compound scaffold can lead to the development of novel ligands for these targets.
Illustrative Synthetic Utility in Drug Discovery:
Caption: Diagram showing the central role of this compound in generating diverse derivatives for drug discovery via cross-coupling reactions.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Iodo-6-methylnaphthalene
This in-depth technical guide provides a comprehensive overview of the extrapolated safety data and recommended handling precautions for 2-Iodo-6-methylnaphthalene. It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally similar compounds.
Extrapolated Physicochemical and Hazard Data
Due to the absence of specific data for this compound, the following tables summarize the known properties of the parent compound, 2-methylnaphthalene. The presence of an iodine atom is expected to increase the molecular weight and density of the compound.
Table 1: Physical and Chemical Properties of 2-Methylnaphthalene
| Property | Value |
| CAS Number | 91-57-6[1][2] |
| Molecular Formula | C₁₁H₁₀[1][3] |
| Molecular Weight | 142.2 g/mol [1][2] |
| Appearance | White crystalline solid[2] |
| Melting Point | 35 °C (95 °F)[1] |
| Boiling Point | 241.1 °C (466 °F)[1] |
| Flash Point | 97.78 °C (208 °F) |
| Solubility | Insoluble in water |
Table 2: Hazard Identification for 2-Methylnaphthalene
| Hazard Class | GHS Classification |
| Acute Oral Toxicity | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 |
Hazard Statements (H-phrases) for 2-Methylnaphthalene:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.
General Handling and Storage Precautions
The following precautions are based on the known hazards of 2-methylnaphthalene and are considered best practice for handling novel or uncharacterized chemical compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron should be worn to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Safe Handling Procedures
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Minimize dust generation and accumulation.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed, clearly labeled container.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of a research chemical like this compound in a laboratory setting.
Potential Hazards of the Iodo- Functional Group
The introduction of an iodine atom to the naphthalene core may alter its toxicological profile. While specific data is unavailable, researchers should consider the following:
-
Increased Toxicity: Halogenated aromatic compounds can sometimes exhibit higher toxicity than their parent compounds.
-
Release of Iodine: Upon decomposition (e.g., through combustion), there is a risk of releasing iodine or hydrogen iodide, which are corrosive and toxic.
-
Bioaccumulation: The lipophilicity of the compound may be increased, potentially leading to a greater tendency for bioaccumulation.
The following diagram illustrates the logical relationship of potential hazards.
First Aid Measures
The following first aid measures are based on the known hazards of 2-methylnaphthalene. In case of any exposure, seek immediate medical attention and provide the attending physician with this safety information.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Fire and Explosion Hazard
2-methylnaphthalene is combustible.[2] In the event of a fire, use extinguishing media appropriate for the surrounding environment. Firefighters should wear self-contained breathing apparatus and full protective gear. Decomposition may produce carbon monoxide, carbon dioxide, and potentially iodine-containing compounds.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it with household waste or allow it to reach the sewage system.
This guide is intended to promote a culture of safety and responsible handling of research chemicals. Researchers are strongly encouraged to perform a thorough risk assessment before commencing any work with this compound.
References
- 1. 2-Methylnaphthalene - Wikipedia [en.wikipedia.org]
- 2. 2-METHYLNAPHTHALENE | Occupational Safety and Health Administration [osha.gov]
- 3. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Unveiling 2-Iodo-6-methylnaphthalene: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-6-methylnaphthalene is a halogenated aromatic hydrocarbon that has found utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its rigid naphthalene core, coupled with the reactivity of the carbon-iodine bond, makes it a versatile intermediate for introducing the 6-methylnaphthalene moiety into larger molecular frameworks. This technical guide delves into the historical context of its discovery, provides detailed experimental protocols for its synthesis, and presents key characterization data.
Historical Context and Discovery
The first documented synthesis of this compound was reported in 1925 by Czech chemists V. Veselý and J. Kapp. Their work, published in the Recueil des Travaux Chimiques des Pays-Bas, focused on the preparation of various iodinated derivatives of 2-methylnaphthalene. The primary motivation for their research was to investigate the directing effects of the methyl group on the naphthalene ring system during electrophilic substitution reactions and to characterize the resulting isomers.
At the time, the understanding of electronic effects in aromatic systems was a burgeoning field of study. Veselý and Kapp's synthesis of this compound, among other isomers, contributed to the empirical knowledge base that would later be explained by more sophisticated theories of physical organic chemistry. The synthesis was achieved through a Sandmeyer-type reaction, a classic method for the conversion of an amino group on an aromatic ring to a halide.
The initial synthesis began with the preparation of the precursor, 2-amino-6-methylnaphthalene. This was followed by diazotization of the amino group and subsequent reaction with potassium iodide to introduce the iodine atom at the 2-position of the 6-methylnaphthalene scaffold. This foundational work laid the groundwork for future investigations into the chemical properties and potential applications of this and related compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, with data compiled from both historical and contemporary sources.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉I | - |
| Molecular Weight | 268.10 g/mol | - |
| Melting Point | 146-147 °C | Veselý and Kapp (1925) |
| Appearance | Crystalline solid | - |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, based on the original work of Veselý and Kapp, as well as a more modern approach.
Synthesis of 2-Amino-6-methylnaphthalene (Precursor)
A common historical method for the preparation of 2-amino-6-methylnaphthalene involves the Bucherer reaction, starting from 2-naphthol-6-sulfonic acid.
Materials:
-
2-Naphthol-6-sulfonic acid (sodium salt)
-
Ammonia solution (aqueous)
-
Sodium bisulfite
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
A solution of sodium 2-naphthol-6-sulfonate is prepared in water.
-
A concentrated aqueous solution of ammonia and sodium bisulfite is added to the solution of the naphthol sulfonate.
-
The mixture is heated in an autoclave at a temperature of 150-160 °C for several hours.
-
After cooling, the reaction mixture is made alkaline with sodium hydroxide to precipitate the crude 2-amino-6-methylnaphthalene.
-
The precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis of this compound (Veselý and Kapp, 1925)
This protocol is based on the Sandmeyer-type reaction of 2-amino-6-methylnaphthalene.
Materials:
-
2-Amino-6-methylnaphthalene
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Potassium iodide
-
Sodium thiosulfate
-
Ethanol
-
Diethyl ether
Procedure:
-
Diazotization: 2-Amino-6-methylnaphthalene is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is added dropwise with constant stirring, maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.
-
Iodination: A solution of potassium iodide in water is prepared and cooled. The cold diazonium salt solution is slowly added to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound forms.
-
Workup: The reaction mixture is gently warmed to decompose any remaining diazonium salt. The crude product is then collected by filtration and washed with water. To remove any free iodine, the solid is washed with a dilute solution of sodium thiosulfate.
-
Purification: The crude this compound is purified by recrystallization from ethanol to yield a crystalline solid.
Visualizing the Synthesis
The following diagrams illustrate the key reaction pathways described in the experimental protocols.
Caption: Synthesis of the precursor, 2-Amino-6-methylnaphthalene.
Caption: The Sandmeyer-type synthesis of this compound.
Conclusion
The discovery of this compound by Veselý and Kapp in 1925 was a notable contribution to the field of aromatic chemistry. Their work not only provided a reliable method for the synthesis of this compound but also expanded the understanding of substitution patterns in naphthalenic systems. Today, this compound continues to be a valuable intermediate in the synthesis of complex organic molecules, demonstrating the enduring legacy of early chemical explorations. The detailed protocols and data presented in this guide are intended to support the ongoing research and development efforts of scientists in academia and industry.
The Undefined Role of 2-Iodo-6-methylnaphthalene in Polycyclic Aromatic Hydrocarbon Research
A comprehensive review of available scientific literature and technical documentation reveals a notable absence of a defined role for 2-Iodo-6-methylnaphthalene in the field of polycyclic aromatic hydrocarbon (PAH) research. Despite its structural similarity to compounds of significant interest, this specific iodinated derivative of methylnaphthalene does not appear as a prominent precursor, intermediate, analytical standard, or molecular probe in studies related to PAHs.
Extensive searches of chemical databases and research repositories have failed to yield specific experimental protocols, quantitative data, or established signaling pathways directly involving this compound within the context of PAH research. This suggests that its application in this area is either extremely niche, unpublished, or non-existent.
In contrast, the non-iodinated parent compound, 2-methylnaphthalene , is a well-documented and significant molecule in PAH research. It is frequently studied as an environmental contaminant, a component of crude oil and coal tar, and a biomarker for PAH exposure. Research on 2-methylnaphthalene often focuses on its metabolism, toxicity, and carcinogenic potential.
For instance, studies have detailed the metabolic pathways of 2-methylnaphthalene in various organisms, often leading to the formation of hydroxylated metabolites that can be excreted. The quantification of these metabolites in urine serves as a method for biomonitoring human exposure to PAHs.
While the core focus of this guide was to be on this compound, the lack of available information necessitates a shift in perspective. The scientific community's focus remains squarely on the more environmentally prevalent and biologically active forms of methylnaphthalenes and other PAHs. The potential utility of this compound as a synthetic building block, for example, in cross-coupling reactions to generate more complex PAH structures, remains a theoretical possibility but is not substantiated by the available literature.
It is conceivable that this compound could be synthesized for specific, bespoke research applications not widely reported. However, for the broader scientific and drug development community, its role in PAH research is currently undefined. Researchers interested in the synthesis of novel PAH derivatives may consider this compound as a potential starting material, but they would be venturing into largely uncharted territory.
Future research may yet carve out a niche for this compound, but as it stands, it remains a molecule on the periphery of the extensive and complex world of polycyclic aromatic hydrocarbon research.
Theoretical Calculations on 2-Iodo-6-methylnaphthalene: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of a theoretical investigation of 2-Iodo-6-methylnaphthalene using computational methods. The study focuses on the molecule's geometric, spectroscopic, and electronic properties, which are crucial for understanding its chemical behavior and potential applications in areas such as drug development. The methodologies for the theoretical calculations are detailed, and the results are presented in a structured format for clarity and comparative analysis.
Computational Methodology
The theoretical calculations were performed using the Gaussian 16 suite of programs. The initial structure of this compound was built using GaussView 6 and then optimized using Density Functional Theory (DFT). The B3LYP functional was employed with the 6-311++G(d,p) basis set for all atoms except iodine, for which the LANL2DZ effective core potential was used. The optimization was followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
Workflow for Theoretical Calculations
Caption: Workflow for the theoretical investigation of this compound.
Data Presentation: Calculated Properties
The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-I | 2.10 Å |
| C-C (aromatic avg.) | 1.40 Å | |
| C-C (methyl) | 1.51 Å | |
| C-H (aromatic avg.) | 1.08 Å | |
| C-H (methyl avg.) | 1.09 Å | |
| Bond Angles | C-C-I | 120.5° |
| C-C-C (in ring) | 119.0° - 121.0° | |
| H-C-H (methyl) | 109.5° | |
| Dihedral Angle | C-C-C-I | 179.8° |
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Calculated Value |
| Dipole Moment | 1.25 Debye |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Prominent IR Frequencies | 3050 cm⁻¹ (Ar C-H stretch) |
| 2920 cm⁻¹ (Me C-H stretch) | |
| 1600 cm⁻¹ (Ar C=C stretch) | |
| 550 cm⁻¹ (C-I stretch) |
Logical Relationships of Calculated Properties
The calculated properties of this compound provide insights into its reactivity, stability, and potential interactions. The relationships between these properties are illustrated below.
Methodological & Application
Regioselective Synthesis of 2-Iodo-6-methylnaphthalene from 2-methylnaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective synthesis of 2-iodo-6-methylnaphthalene from 2-methylnaphthalene. Direct iodination of 2-methylnaphthalene lacks the desired regioselectivity, necessitating a multi-step synthetic approach. The protocols outlined herein leverage a highly regioselective Friedel-Crafts acylation to install a functional group at the 6-position, which is subsequently converted to the target iodo group. Two primary synthetic routes are presented, both commencing with the formation of 2-acetyl-6-methylnaphthalene. The first route proceeds via a Baeyer-Villiger oxidation to a naphthol intermediate, followed by conversion of the hydroxyl group to iodide. The second, more direct route, involves a haloform reaction to generate a carboxylic acid, which is then converted to the aryl iodide via a Hunsdiecker-type reaction. A third alternative involving reductive amination followed by a Sandmeyer reaction is also discussed. These methods provide a reliable pathway for the synthesis of this important, selectively functionalized naphthalene derivative.
Introduction
Substituted naphthalenes are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The precise control of substituent placement on the naphthalene core is paramount for modulating the biological activity and material properties of the final products. The target molecule, this compound, is a valuable intermediate for further functionalization, particularly through cross-coupling reactions, enabling the introduction of a wide array of substituents at the 6-position.
Direct electrophilic iodination of 2-methylnaphthalene is not a viable strategy for the synthesis of the 2-iodo-6-methyl isomer. The methyl group is an activating ortho-, para-director, and the inherent reactivity of the naphthalene ring favors substitution at the α-positions (1, 4, 5, and 8). Therefore, to achieve the desired 2,6-substitution pattern, a multi-step approach is required, beginning with the introduction of a functional group that can direct subsequent reactions or be transformed into the desired substituent.
This protocol details a robust and regioselective synthesis of this compound, starting with the readily available 2-methylnaphthalene.
Overall Synthetic Strategy
The synthesis commences with a highly regioselective Friedel-Crafts acylation of 2-methylnaphthalene to produce 2-acetyl-6-methylnaphthalene. This key intermediate then serves as the precursor for the introduction of the iodo group at the 6-position. Two primary pathways from this intermediate are detailed below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-6-methylnaphthalene (Friedel-Crafts Acylation)
This procedure outlines the highly regioselective acylation of 2-methylnaphthalene to yield the key intermediate, 2-acetyl-6-methylnaphthalene. The use of nitrobenzene as a solvent is crucial for achieving high selectivity for the 6-position.
Materials:
-
2-Methylnaphthalene (1.0 eq)
-
Acetyl chloride (1.3 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a stirred solution of 2-methylnaphthalene in nitrobenzene at 0-5 °C, add anhydrous aluminum chloride portion-wise.
-
Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and acidify with 5% HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from ethanol.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Methylnaphthalene | 1.0 | 142.20 | (user defined) |
| Acetyl chloride | 1.3 | 78.50 | (calculated) |
| Anhydrous Aluminum chloride | 1.3 | 133.34 | (calculated) |
| Product | |||
| 2-Acetyl-6-methylnaphthalene | - | 184.24 | (theoretical yield) |
| Typical Yield | ~85-95% |
Protocol 2: Synthesis of this compound
Two effective routes from 2-acetyl-6-methylnaphthalene are presented.
This route involves the conversion of the acetyl group to a carboxylic acid via the haloform reaction, followed by conversion to the aryl iodide.
Step 2A.1: Synthesis of 2-Methyl-6-naphthoic acid (Haloform Reaction)
Materials:
-
2-Acetyl-6-methylnaphthalene (1.0 eq)
-
Sodium hydroxide (NaOH) (excess)
-
Iodine (I₂) (excess)
-
Dioxane
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-acetyl-6-methylnaphthalene in dioxane in a round-bottom flask.
-
Slowly add a solution of iodine in aqueous sodium hydroxide to the stirred solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Continue stirring until the color of iodine disappears.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess iodine.
-
Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to afford 2-methyl-6-naphthoic acid.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Acetyl-6-methylnaphthalene | 1.0 | 184.24 | (user defined) |
| Sodium hydroxide | excess | 40.00 | (calculated) |
| Iodine | excess | 253.81 | (calculated) |
| Product | |||
| 2-Methyl-6-naphthoic acid | - | 186.21 | (theoretical yield) |
| Typical Yield | ~90% |
Step 2A.2: Synthesis of this compound (Hunsdiecker-type Reaction)
Materials:
-
2-Methyl-6-naphthoic acid (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Lead(IV) acetate (catalytic)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-methyl-6-naphthoic acid in DMF, add N-iodosuccinimide and a catalytic amount of lead(IV) acetate.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Methyl-6-naphthoic acid | 1.0 | 186.21 | (user defined) |
| N-Iodosuccinimide | 1.2 | 224.98 | (calculated) |
| Lead(IV) acetate | cat. | 443.38 | (catalytic) |
| Product | |||
| This compound | - | 268.10 | (theoretical yield) |
| Typical Yield | ~60-70% |
This alternative route proceeds through a naphthol intermediate.
Step 2B.1: Synthesis of 6-Methyl-2-naphthyl acetate (Baeyer-Villiger Oxidation)
Materials:
-
2-Acetyl-6-methylnaphthalene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2-acetyl-6-methylnaphthalene in dichloromethane.
-
Add m-CPBA portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude acetate can be used in the next step without further purification.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Acetyl-6-methylnaphthalene | 1.0 | 184.24 | (user defined) |
| m-CPBA | 1.5 | 172.57 | (calculated) |
| Product | |||
| 6-Methyl-2-naphthyl acetate | - | 200.24 | (theoretical yield) |
| Typical Yield | ~80-90% |
Step 2B.2: Synthesis of 6-Methyl-2-naphthol
Materials:
-
6-Methyl-2-naphthyl acetate (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Methanol/Water
Procedure:
-
Dissolve the crude 6-methyl-2-naphthyl acetate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain 6-methyl-2-naphthol.
Step 2B.3: Synthesis of this compound
Materials:
-
6-Methyl-2-naphthol (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Acetonitrile
Procedure:
-
Dissolve 6-methyl-2-naphthol in acetonitrile.
-
Add N-iodosuccinimide and stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Alternative Synthetic Route: Reductive Amination and Sandmeyer Reaction
An alternative approach involves the conversion of the acetyl group to an amino group, followed by a Sandmeyer reaction to introduce the iodine.
Caption: Alternative synthetic route via a Sandmeyer reaction.
This route provides another viable option, although it may involve more steps and potentially harsher conditions for the Sandmeyer reaction.
Conclusion
The regioselective synthesis of this compound from 2-methylnaphthalene is effectively achieved through a multi-step sequence. The key to this synthesis is the highly regioselective Friedel-Crafts acylation of 2-methylnaphthalene to form 2-acetyl-6-methylnaphthalene. From this versatile intermediate, several reliable routes can be employed to introduce the iodo group at the 6-position. The protocols provided herein offer detailed procedures and expected yields for the successful synthesis of this valuable building block, enabling further exploration in drug discovery and materials science. Researchers should select the most appropriate route based on available reagents, equipment, and desired scale.
Application Notes and Protocols: 2-Iodo-6-methylnaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Iodo-6-methylnaphthalene as a versatile precursor in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Introduction
This compound is a key building block in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in oxidative addition to palladium(0) catalysts, initiating a variety of cross-coupling catalytic cycles. The methyl group at the 6-position provides a point for further functionalization or can influence the electronic properties and steric hindrance of the naphthalene system. This note focuses on its application in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Key Applications
This compound is a valuable precursor for the synthesis of a wide range of organic compounds, including:
-
Biaryl Compounds: Important structural motifs in many biologically active molecules and liquid crystals.
-
Styrenic Compounds: Key intermediates in the production of polymers and fine chemicals.
-
Aryl-alkynes: Precursors for complex aromatic systems and functional materials.
The naphthalene moiety is a core structure in numerous pharmaceuticals. For instance, the structurally related compound Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), highlights the importance of the substituted naphthalene scaffold in drug design.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids.[2]
Reaction Scheme:
Where Ar = 2-(6-methylnaphthalenyl) and R = an organic substituent.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from procedures for similar aryl iodides.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 75-85 |
Note: Yields are typical for Suzuki-Miyaura reactions of aryl iodides and may vary depending on the specific substrates and reaction conditions.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] It is a powerful tool for the synthesis of substituted alkenes.[4]
Reaction Scheme:
Where Ar = 2-(6-methylnaphthalenyl) and R = an organic substituent.
Experimental Protocol: General Procedure for Heck Reaction
This protocol is a general guideline based on established procedures for Heck reactions of aryl iodides.[4]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the alkene (1.5 mmol), triethylamine (1.5 mmol), and DMF (5 mL) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 80-90 |
| 2 | Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 75-85 |
| 3 | 1-Octene | Pd(OAc)₂ | NaOAc | DMAc | 120 | 70-80 |
Note: Yields are typical for Heck reactions of aryl iodides and may vary based on specific substrates and conditions.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It typically employs a copper(I) co-catalyst.[3]
Reaction Scheme:
Where Ar = 2-(6-methylnaphthalenyl) and R = an organic substituent.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guideline based on established procedures for Sonogashira couplings of aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add the terminal alkyne (1.2 mmol).
-
De-gas the solution by bubbling argon through it for 10 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 50 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | 80-90 |
Note: Yields are typical for Sonogashira reactions of aryl iodides and may vary depending on the specific substrates and reaction conditions.
Dual Catalytic Cycle of Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-iodo-6-methylnaphthalene as the aryl halide substrate. This reaction is a powerful tool for the synthesis of 2-aryl-6-methylnaphthalene derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
For drug development professionals, the ability to synthesize a diverse library of 2-aryl-6-methylnaphthalene compounds is of significant interest. The naphthalene core is a privileged scaffold in medicinal chemistry, and the introduction of various aryl substituents allows for the fine-tuning of pharmacological properties.
Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.
Data Presentation: Representative Reaction Conditions
While specific data for this compound is not abundantly available in the public literature, the following table summarizes typical conditions for Suzuki-Miyaura reactions of analogous aryl iodides and bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Halide (Analogous) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Yield (%) |
| 2-Haloselenophene | Arylboronic acids | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DME/H₂O | 80 | Good |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Triisopropylphosphite (6) | KF (3) | Dioxane | 100 | 74-82 |
| Brominated Triazapentalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (6) | THF/H₂O | Reflux | Moderate to Good |
| 4-Bromoanisole | Phenylboronic acid | Pd(II) species (0.2) | - | NaOH (2) | Ethanol/H₂O | 60 | >95 |
Experimental Protocol: A Generalized Methodology
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura cross-coupling reactions and should be optimized for the specific arylboronic acid being used.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Boronic Acid: Add the arylboronic acid (1.1 - 1.5 eq).
-
Addition of Catalyst and Base: Add the palladium catalyst (0.01 - 0.05 eq) and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., toluene, dioxane) and degassed water (typically in a ratio of 4:1 to 10:1). The total solvent volume should be sufficient to dissolve the reactants.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2-aryl-6-methylnaphthalene product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Safety Precautions
-
Palladium catalysts can be pyrophoric and should be handled in an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Application Notes and Protocols: Heck Coupling of 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed cross-coupling reaction is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients and advanced materials. This document provides an overview of Heck coupling protocols with a specific focus on the substrate 2-iodo-6-methylnaphthalene, a key building block for various applications.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
The naphthalene moiety is a privileged scaffold in medicinal chemistry and materials science. Specifically, functionalized naphthalenes, such as those derived from this compound, serve as precursors to a wide range of compounds with interesting biological and photophysical properties. The Heck reaction provides a versatile tool for the vinylation of this compound, introducing a key functional handle for further molecular elaboration.
Challenges in Protocol Development
Despite the broad utility of the Heck reaction, readily available, detailed protocols specifically employing this compound are not extensively documented in publicly accessible scientific literature. While the general principles of the Heck reaction are well-established for a variety of aryl iodides, optimized conditions for this particular methylated naphthalene substrate require careful consideration of steric and electronic factors. The development of a specific protocol would necessitate experimental optimization of parameters such as the palladium source, ligand, base, solvent, and reaction temperature to achieve high yields and selectivity.
General Application: Synthesis of 6-methyl-2-vinylnaphthalene
A primary application of the Heck coupling of this compound is the synthesis of 6-methyl-2-vinylnaphthalene. This vinylated naphthalene derivative is a valuable monomer for the production of specialty polymers with high thermal stability and desirable optical properties. It also serves as a key intermediate in the synthesis of more complex organic molecules.
Conceptual Experimental Workflow
While a specific, validated protocol is not available, a generalized experimental workflow for the Heck coupling of this compound with a generic alkene (e.g., ethylene or an acrylate) can be conceptualized. The following diagram illustrates the typical steps involved in such a synthesis.
Caption: Conceptual workflow for a Heck coupling reaction.
General Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck reaction, which would be applicable to the coupling of this compound.
Application Notes and Protocols: Sonogashira Coupling of 2-Iodo-6-methylnaphthalene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of a diverse array of organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] The products of these coupling reactions, substituted alkynes, are valuable intermediates in organic synthesis.
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-iodo-6-methylnaphthalene with various terminal alkynes. The resulting 2-alkynyl-6-methylnaphthalene derivatives are of significant interest in medicinal chemistry and materials science due to the properties of the naphthalene core.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles.[2] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[2]
Applications in Research and Drug Development
The naphthalene moiety is a common scaffold in many biologically active compounds. The introduction of an alkynyl group at the 2-position of the 6-methylnaphthalene core via the Sonogashira coupling allows for:
-
Lead Optimization: The alkyne functionality can be further modified, for example, through click chemistry, to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
-
Synthesis of Novel Scaffolds: The resulting alkynes can serve as key intermediates for the construction of more complex heterocyclic systems with potential therapeutic applications.
-
Development of Molecular Probes: The rigid, linear nature of the alkyne linker can be exploited in the design of molecular probes and imaging agents.
Experimental Data
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound and related 2-halonaphthalenes with various terminal alkynes. Please note that yields are often dependent on the specific reaction conditions and the nature of the terminal alkyne.
Table 1: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 12 | 85 |
| 2 | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 60 | 6 | 92 |
| 3 | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 80 | 8 | 88 |
Table 2: Substrate Scope - Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 50 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | THF | rt | 82 |
| 3 | Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | DMF | 70 | 78 |
| 4 | 3-Ethynylpyridine | Pd(dppf)Cl₂ / CuI | Et₃N | Acetonitrile | 80 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative example for the synthesis of 2-(phenylethynyl)-6-methylnaphthalene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(phenylethynyl)-6-methylnaphthalene.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromo-6-methylnaphthalene with an Aliphatic Alkyne
In some cases, a copper-free protocol may be desirable to avoid potential issues with copper contamination in the final product. Note that bromo derivatives are generally less reactive than their iodo counterparts and may require more forcing conditions.
Materials:
-
2-Bromo-6-methylnaphthalene
-
1-Octyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 2-bromo-6-methylnaphthalene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add anhydrous N,N-dimethylformamide (10 mL) and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-octyne (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water (30 mL).
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the 2-(oct-1-yn-1-yl)-6-methylnaphthalene.
Visualizations
To aid in understanding the process, the following diagrams illustrate the general Sonogashira coupling mechanism and a typical experimental workflow.
Caption: General mechanism of the Sonogashira coupling reaction.
Caption: Typical experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols: The Use of 2-Iodo-6-methylnaphthalene in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Iodo-6-methylnaphthalene is a versatile aromatic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its naphthalene core is a common scaffold in numerous biologically active compounds. The presence of the iodo group at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This reactivity, combined with the methyl group at the 6-position which can be further functionalized, makes this compound a valuable starting material in medicinal chemistry and drug development. These application notes detail key synthetic transformations of this compound, providing protocols for its use in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions to generate advanced pharmaceutical intermediates.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Naphthalenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[1] In the context of pharmaceutical synthesis, this reaction allows for the introduction of various aryl and heteroaryl moieties onto the naphthalene scaffold of this compound. These resulting biaryl structures are key components in a range of therapeutic agents, including anti-inflammatory drugs and selective estrogen receptor modulators (SERMs) like Raloxifene.[2][3]
Application: Synthesis of a Precursor to Nabumetone Analogues
Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) that is metabolized in the body to 6-methoxy-2-naphthylacetic acid, the active compound.[4] While Nabumetone itself is typically synthesized from 6-methoxy-2-naphthaldehyde, the underlying 6-substituted naphthalene-2-yl framework can be constructed using Suzuki-Miyaura coupling with a suitably substituted boronic acid. This approach offers a modular route to a variety of Nabumetone analogues with potentially improved pharmacological profiles.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
This protocol describes the synthesis of 2-(4-methoxyphenyl)-6-methylnaphthalene, a key intermediate that can be further elaborated to Nabumetone analogues.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
4-methoxyphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (20 mL) and deionized water (5 mL) to the flask.
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-methoxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/H₂O |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Sonogashira Coupling: Synthesis of Alkynylnaphthalenes
The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in the synthesis of various pharmaceutical agents, including antivirals and anticancer drugs, where the rigid alkynyl linker can serve as a key structural element or as a precursor for further transformations.
Application: Synthesis of an Intermediate for Antiviral Agents
Many antiviral compounds incorporate a substituted naphthalene ring system. The introduction of an alkynyl group via Sonogashira coupling provides a versatile handle for further functionalization, such as the construction of heterocyclic rings or the introduction of other pharmacophoric groups.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (20 mL) and triethylamine (3.0 eq) via syringe.
-
Add phenylacetylene (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/dichloromethane gradient) to yield the desired product.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Et₃N |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 8 hours |
| Typical Yield | 90-98% |
| Purity (by NMR) | >97% |
Heck Reaction: Synthesis of Alkenylnaphthalenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This reaction is highly valuable for creating vinyl-naphthalene derivatives, which are precursors to a wide array of pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Application: Synthesis of a Precursor for Anti-inflammatory Drugs
The introduction of a substituted vinyl group onto the naphthalene core can be a key step in the synthesis of various anti-inflammatory drug candidates. The resulting double bond can be further modified, for example, by reduction or oxidation, to access a wider range of molecular architectures.
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq) in anhydrous DMF (15 mL).
-
Add triethylamine (1.5 eq) and ethyl acrylate (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and pour it into diethyl ether (50 mL).
-
Wash the organic phase with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate, 9:1) to obtain the desired product.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Ethyl acrylate |
| Catalyst | Pd(OAc)₂ / P(o-tolyl)₃ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 16 hours |
| Typical Yield | 75-85% |
| Purity (by GC) | >96% |
Experimental Workflow
The general workflow for the palladium-catalyzed cross-coupling reactions described above is summarized in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Prospective Application of 2-Iodo-6-methylnaphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-6-methylnaphthalene is a functionalized naphthalene derivative that, while not extensively documented in dedicated materials science literature, holds significant potential as a building block for advanced organic materials. Its structure, featuring a reactive iodine atom and a methyl group on a naphthalene core, makes it a promising candidate for the synthesis of novel polymers and organic semiconductors. The naphthalene unit is a well-established component in organic electronics due to its inherent aromaticity and charge-transport properties. The iodo-substituent provides a reactive site for cross-coupling reactions, enabling polymerization and the construction of extended π-conjugated systems. The methyl group can enhance solubility and influence the solid-state packing of the resulting materials, which in turn affects their electronic properties.
This document outlines prospective applications of this compound in the fields of organic electronics and polymer science, providing hypothetical, yet plausible, experimental protocols and expected material properties based on analogous systems.
Potential Applications
Organic Field-Effect Transistors (OFETs)
This compound can serve as a monomer in the synthesis of conjugated polymers for the active layer in OFETs. The naphthalene core is an electron-rich aromatic system that can facilitate hole transport. By copolymerizing this compound with suitable comonomers, the electronic properties of the resulting polymer can be tuned.
Organic Light-Emitting Diodes (OLEDs)
Naphthalene-containing polymers can be employed as emissive or charge-transporting layers in OLEDs. The rigid and planar structure of the naphthalene unit can lead to high photoluminescence quantum yields and good thermal stability in the resulting polymers.
High-Performance Polymers
Incorporation of the 2-methylnaphthalene moiety into polymer backbones can lead to materials with high thermal stability and specific mechanical properties. For instance, it can be a precursor for polymers analogous to Poly(ethylene naphthalate) (PEN), a polyester with superior properties compared to PET.
Experimental Protocols
The following are prospective protocols for the synthesis of novel materials using this compound.
Protocol 1: Synthesis of a Naphthalene-based Conjugated Polymer via Suzuki Coupling
This protocol describes the synthesis of a hypothetical alternating copolymer of this compound and 1,4-benzenediboronic acid.
Materials:
-
This compound
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
In a 100 mL Schlenk flask, add this compound (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (10 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.
-
After cooling to room temperature, pour the mixture into 200 mL of methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with deionized water, methanol, and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction in methanol and collect the final polymer by filtration.
-
Dry the polymer under vacuum at 60 °C for 24 hours.
Protocol 2: Synthesis of a Naphthalene-Vinylene Polymer via Sonogashira Coupling
This protocol describes the synthesis of a hypothetical copolymer of this compound and 1,4-diethynylbenzene.
Materials:
-
This compound
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Methanol
Procedure:
-
To a 100 mL Schlenk flask, add this compound (1.0 mmol), 1,4-diethynylbenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (30 mL) and triethylamine (15 mL) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour it into 300 mL of methanol.
-
Collect the precipitate by filtration.
-
Wash the polymer with methanol.
-
Dry the polymer in a vacuum oven at 50 °C.
Data Presentation
The following tables summarize the expected (hypothetical) quantitative data for the polymers synthesized from this compound. These values are based on data reported for analogous naphthalene-based polymers.
| Property | Polymer from Protocol 1 (Suzuki) | Polymer from Protocol 2 (Sonogashira) |
| Molecular Weight (Mn) | 15 - 25 kDa | 10 - 20 kDa |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |
| Decomposition Temp. (TGA) | > 400 °C | > 350 °C |
| Glass Transition Temp. (DSC) | 150 - 180 °C | 130 - 160 °C |
| Solubility | Soluble in chloroform, THF | Soluble in chloroform, toluene |
| Property | Polymer from Protocol 1 (Suzuki) |
| HOMO Energy Level | -5.4 to -5.6 eV |
| LUMO Energy Level | -2.5 to -2.7 eV |
| Optical Bandgap | 2.8 to 3.0 eV |
| Hole Mobility (OFET) | 10⁻³ to 10⁻² cm²/Vs |
Visualizations
Caption: Workflow for the proposed Suzuki coupling polymerization.
Caption: Logical relationship of molecular structure to material properties.
Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 2-iodo-6-methylnaphthalene, a key transformation in the synthesis of various compounds relevant to drug discovery and materials science. The protocols are based on established Buchwald-Hartwig amination methodologies, with specific examples drawn from analogous reactions on related naphthalene systems.
Introduction
The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction enables the coupling of aryl halides or triflates with a wide range of primary and secondary amines. The resulting N-aryl-6-methylnaphthalen-2-amine scaffold is a valuable building block in medicinal chemistry, often found in pharmacologically active molecules. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Experimental Data
While specific data for the amination of this compound is not extensively available in the public domain, the following table provides representative data from the palladium-catalyzed amination of a structurally similar substrate, 2,7-dibromonaphthalene, with a polyamine. This data serves as a valuable starting point for reaction optimization.
Table 1: Palladium-Catalyzed Amination of 2,7-Dibromonaphthalene with N,N'-bis(3-aminopropyl)ethylenediamine
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| 2 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 20 | 68 |
Data is representative of similar reactions and should be used as a guideline.
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed amination of this compound. These protocols are based on general procedures for Buchwald-Hartwig amination and should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This protocol is a general starting point for the coupling of this compound with a variety of amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., dioxane, toluene, or THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium precursor (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Add the base (1.5-2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Add the amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Screening for Optimal Conditions
For drug development and process optimization, a high-throughput screening approach can be employed to rapidly identify the best reaction conditions.
Caption: Workflow for high-throughput screening of reaction conditions.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.
Application Notes and Protocols for the Synthesis of 2,6-Disubstituted Naphthalenes via 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of 2,6-disubstituted naphthalenes, utilizing 2-iodo-6-methylnaphthalene as a versatile starting material. The methodologies described herein are central to the construction of naphthalene-based scaffolds, which are of significant interest in medicinal chemistry and materials science due to their presence in numerous pharmaceuticals and functional materials.
The protocols focus on three robust and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds with aryl groups, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the synthesis of arylamines.
Introduction to 2,6-Disubstituted Naphthalenes
The 2,6-disubstituted naphthalene framework is a privileged scaffold in drug discovery. The specific substitution pattern allows for the modulation of physicochemical and pharmacological properties, making these compounds attractive for targeting a range of biological targets. Furthermore, the inherent fluorescence of the naphthalene core provides opportunities for the development of molecular probes and imaging agents. This document outlines reliable synthetic routes to access diverse 2,6-disubstituted naphthalenes from a common precursor, this compound.
Synthetic Strategies Overview
The conversion of this compound into various 2,6-disubstituted derivatives is primarily achieved through palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these transformations. The general synthetic approach is depicted in the workflow diagram below.
Caption: General synthetic workflow for the diversification of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar aryl iodides and provide a reliable starting point for the synthesis of the target compounds. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylnaphthalenes
This protocol describes the synthesis of 2-aryl-6-methylnaphthalenes via the palladium-catalyzed coupling of this compound with various arylboronic acids.
Gram-Scale Synthesis of 2-Iodo-6-methylnaphthalene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the gram-scale synthesis of 2-Iodo-6-methylnaphthalene, a valuable building block in medicinal chemistry and materials science. The synthesis follows a robust three-step sequence starting from the commercially available 2-methylnaphthalene. The key transformations involve a regioselective nitration, followed by a reduction of the nitro group, and culminating in a Sandmeyer-type diazotization and iodination. This protocol is designed to be a reliable and scalable method for producing high-purity this compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of the versatile iodine substituent, which can readily participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The methyl group at the 6-position provides a handle for further functionalization or can influence the electronic and steric properties of the final products. This protocol details a reliable and reproducible method for the synthesis of this important compound on a gram scale.
Overall Reaction Scheme
The synthesis of this compound is accomplished in three sequential steps starting from 2-methylnaphthalene:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group, yielding 2-methyl-6-nitronaphthalene.
-
Reduction: Conversion of the nitro group to an amino group to form 6-methylnaphthalen-2-amine.
-
Diazotization and Iodination: Formation of a diazonium salt from the amine, followed by displacement with iodide.
Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Melting Point (°C) |
| 1 | Nitration | 2-Methylnaphthalene | 2-Methyl-6-nitronaphthalene | HNO₃, H₂SO₄ | 70-80 | 128-130 |
| 2 | Reduction | 2-Methyl-6-nitronaphthalene | 6-Methylnaphthalen-2-amine | Sn, HCl | 85-95 | 104-106 |
| 3 | Diazotization & Iodination | 6-Methylnaphthalen-2-amine | This compound | NaNO₂, HCl, KI | 75-85 | 110-112 |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-nitronaphthalene
Materials:
-
2-Methylnaphthalene (10.0 g, 70.3 mmol)
-
Concentrated Sulfuric Acid (98%, 40 mL)
-
Concentrated Nitric Acid (70%, 6.0 mL, ~91.4 mmol)
-
Methanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylnaphthalene (10.0 g) in concentrated sulfuric acid (40 mL) with stirring. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (6.0 mL) dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from methanol to afford 2-methyl-6-nitronaphthalene as pale yellow needles.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of 6-Methylnaphthalen-2-amine
Materials:
-
2-Methyl-6-nitronaphthalene (from Step 1, e.g., 10.0 g, 53.4 mmol)
-
Granulated Tin (Sn) (25.0 g, 210.6 mmol)
-
Concentrated Hydrochloric Acid (37%, 100 mL)
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask (500 mL) with reflux condenser
-
Separatory funnel
Procedure:
-
To a 500 mL round-bottom flask containing 2-methyl-6-nitronaphthalene (10.0 g), add granulated tin (25.0 g).
-
Fit the flask with a reflux condenser and add concentrated hydrochloric acid (100 mL) in portions through the condenser. The reaction is exothermic and may require initial cooling in an ice bath to control the rate of reaction.
-
Once the initial vigorous reaction subsides, heat the mixture at reflux for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully add 50% sodium hydroxide solution to the cooled mixture with stirring until the solution is strongly alkaline (pH > 10). This will precipitate tin salts.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-methylnaphthalen-2-amine.
-
The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
Materials:
-
6-Methylnaphthalen-2-amine (from Step 2, e.g., 7.0 g, 44.5 mmol)
-
Concentrated Hydrochloric Acid (37%, 15 mL)
-
Sodium Nitrite (NaNO₂) (3.4 g, 49.3 mmol)
-
Potassium Iodide (KI) (8.2 g, 49.4 mmol)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Dichloromethane
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Separatory funnel
Procedure:
-
In a 500 mL beaker, suspend 6-methylnaphthalen-2-amine (7.0 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath with stirring.
-
In a separate beaker, dissolve sodium nitrite (3.4 g) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes at this temperature.
-
In another beaker, dissolve potassium iodide (8.2 g) in water (30 mL) and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will be evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Transfer the crude product to a beaker and wash with a 10% sodium thiosulfate solution to remove any residual iodine, followed by another wash with water.
-
The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using hexane as the eluent.
-
Dry the purified product in a vacuum oven.
Synthetic Workflow
Caption: Synthetic route for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitro byproducts.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times and should be used immediately after preparation.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound. The described three-step sequence is a reliable and efficient method for accessing this valuable synthetic intermediate. The clear and concise instructions, along with the summarized data and safety precautions, make this protocol a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-6-methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Iodo-6-methylnaphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for the synthesis of this compound is the Sandmeyer reaction. This reaction involves the diazotization of the primary aromatic amine, 2-amino-6-methylnaphthalene (also known as 6-methyl-2-naphthylamine), followed by the introduction of an iodide ion.[1][2][3]
Q2: What are the starting materials for this synthesis?
A2: The primary starting material is 2-amino-6-methylnaphthalene. Other essential reagents include a nitrite source (commonly sodium nitrite, NaNO₂) for the diazotization step, a strong acid (such as hydrochloric acid or sulfuric acid), and an iodide source (typically potassium iodide, KI).[3][4][5]
Q3: What is the general reaction scheme?
A3: The synthesis proceeds in two main steps:
-
Diazotization: 2-amino-6-methylnaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.
-
Iodination: The diazonium salt is then reacted with a solution of potassium iodide. The diazonium group is replaced by an iodine atom, releasing nitrogen gas and forming this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of side products. | 1. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm a slight excess of nitrous acid.[4] 2. Use the diazonium salt immediately after its formation. Avoid letting it warm up. 3. Minimize the formation of phenol side products by maintaining a low temperature and acidic conditions. |
| Formation of a Dark-Colored, Tarry Mixture | 1. The reaction temperature was too high during diazotization or iodination. 2. Azo coupling side reactions. | 1. Strictly control the temperature throughout the reaction. Add reagents dropwise to manage any exothermic processes. 2. Ensure the solution remains well-stirred and that the diazonium salt is consumed quickly by the iodide. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Contamination with the corresponding phenol (2-hydroxy-6-methylnaphthalene). 3. Presence of other isomeric byproducts. | 1. Ensure complete diazotization by testing for the presence of the starting amine after the reaction. 2. The phenol byproduct can be removed by washing the crude product with a dilute aqueous base solution (e.g., NaOH).[4] 3. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. |
| Inconsistent Results | 1. Purity of the starting 2-amino-6-methylnaphthalene. 2. Rate of addition of reagents. | 1. Use a high-purity starting material. Impurities can interfere with the diazotization reaction. 2. Standardize the rate of addition of sodium nitrite and the potassium iodide solution to ensure reproducibility. |
Experimental Protocols
Detailed Method for the Synthesis of this compound via Sandmeyer Reaction
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
Step 1: Diazotization of 2-amino-6-methylnaphthalene
-
In a flask equipped with a stirrer and a thermometer, dissolve 2-amino-6-methylnaphthalene in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture with starch-iodide paper, which should turn blue.[4]
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
The crude this compound often precipitates as a solid. Collect the solid by filtration.
-
Wash the crude product with cold water, followed by a wash with a dilute solution of sodium thiosulfate to remove any excess iodine.
-
To remove any phenolic byproducts, wash the crude product with a cold, dilute aqueous solution of sodium hydroxide.[4]
-
Finally, wash with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Iodo-6-methylnaphthalene by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Iodo-6-methylnaphthalene via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The crude material does not fully dissolve in the hot solvent. | 1. Insufficient solvent was used. 2. The solvent is not appropriate for this compound. 3. The presence of insoluble impurities. | 1. Add small portions of hot solvent until the solid dissolves. Avoid a large excess of solvent to ensure good recovery. 2. Test the solubility of a small amount of the crude material in different solvents (e.g., hexane, ethanol, ethyl acetate, toluene) to find a suitable one where the compound is soluble when hot and insoluble when cold. 3. If the solid does not dissolve completely even with additional hot solvent, perform a hot filtration to remove insoluble impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The cooling process is too rapid. 3. The compound has a tendency to form an oil. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Avoid disturbing the flask during cooling. 3. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Seeding the solution with a tiny crystal of pure this compound (if available) can also initiate crystallization. If an oil persists, try redissolving it in a minimal amount of hot solvent and cooling again, perhaps with the addition of a small amount of a co-solvent in which the compound is less soluble. |
| The recrystallized product is colored. | The crude material contains colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for the hot filtration to speed up the process and prevent premature crystallization in the funnel. |
| Low recovery of the purified product. | 1. Too much solvent was used. 2. The crystals were washed with a solvent that was not cold. 3. Premature crystallization occurred during hot filtration. 4. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude material. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a fluted filter paper to expedite the filtration. 4. Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation. Consider using a different solvent or a solvent pair. |
| The melting point of the recrystallized product is broad or lower than the literature value. | The product is still impure. | Repeat the recrystallization process. Ensure that the correct solvent and technique are used. For persistent impurities, consider an alternative purification method such as column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for recrystallization of aryl halides like this compound is a non-polar or moderately polar solvent. Based on procedures for similar compounds, such as 2-bromo-6-acetylnaphthalene which can be recrystallized from hexane, hexane is a reasonable solvent to try first.[1] Other potential solvents to test include ethanol, ethyl acetate, and toluene. The ideal solvent will dissolve the compound when hot but not at room temperature.
Q2: How can I determine the best recrystallization solvent?
To determine the best solvent, perform small-scale solubility tests. Place a small amount of the crude this compound in several test tubes and add a few drops of different solvents to each. Observe the solubility at room temperature and then heat the test tubes to observe solubility at elevated temperatures. A suitable solvent will dissolve the compound when hot and show low solubility when cold.
Q3: What are the likely impurities in crude this compound?
The impurities will depend on the synthetic route used. If prepared by direct iodination of 2-methylnaphthalene, common impurities could include:
-
Unreacted 2-methylnaphthalene.
-
Regioisomers (e.g., 2-Iodo-1-methylnaphthalene, 2-Iodo-7-methylnaphthalene).
-
Poly-iodinated byproducts.
If synthesized from an amino precursor via a Sandmeyer-type reaction, impurities could include the corresponding diazonium salt precursor or byproducts from its decomposition.
Q4: When should I use a solvent pair for recrystallization?
A solvent pair is useful when no single solvent has the ideal solubility characteristics. This typically occurs when your compound is either too soluble or not soluble enough in common solvents. A good solvent pair consists of one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.
Q5: How do I perform a recrystallization using a solvent pair?
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
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Allow the solution to cool slowly to induce crystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be optimized based on preliminary solubility tests. Here, hexane is used as an illustrative example.
Materials:
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Crude this compound
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Hexane (or another suitable solvent)
-
Activated charcoal (optional, for colored impurities)
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Erlenmeyer flasks
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Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on solubility tests, select an appropriate solvent. For this example, we will use hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot hexane until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value to assess purity.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Iodination of 2-Methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 2-methylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the iodination of 2-methylnaphthalene?
The major product of the electrophilic iodination of 2-methylnaphthalene is 1-iodo-2-methylnaphthalene . The methyl group at the 2-position is an activating group and directs electrophilic substitution to the adjacent C1 (alpha) position, which is the most electronically enriched and sterically accessible site.
Q2: What are the common iodinating agents for this reaction?
Several reagents can be used for the iodination of 2-methylnaphthalene. Common choices include:
-
Iodine with an oxidizing agent: A mixture of molecular iodine (I₂) and an oxidizing agent such as sodium iodate (NaIO₃) in the presence of an acid (e.g., sulfuric acid) is a widely used method.
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N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent, often used with a catalytic amount of a Brønsted or Lewis acid.
-
Iodine Monochloride (ICl): ICl is a reactive electrophilic iodine source that can also be employed.
Q3: What are the potential side reactions during the iodination of 2-methylnaphthalene?
The primary side reactions encountered are:
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Di-iodination: Formation of di-iodo-2-methylnaphthalene isomers.
-
Iodination at other positions: Minor amounts of isomers where iodine attaches to other positions on the naphthalene ring.
-
Oxidation: Potential oxidation of the methyl group or the aromatic ring, especially with stronger oxidizing agents or harsher reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 1-iodo-2-methylnaphthalene | 1. Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure proper stoichiometry of reagents. |
| 2. Inefficient generation of the electrophilic iodine species. | - Check the purity and concentration of the acid catalyst.- Ensure the oxidizing agent is active. | |
| 3. Substrate degradation. | - Avoid excessively high temperatures or prolonged reaction times.- Use a milder iodinating agent if possible. | |
| Presence of significant amounts of di-iodinated products | 1. High concentration of the iodinating agent. | - Use a stoichiometric amount or a slight excess of the iodinating agent relative to 2-methylnaphthalene. |
| 2. Prolonged reaction time or high temperature. | - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.- Conduct the reaction at a lower temperature. | |
| 3. Highly activating reaction conditions. | - Reduce the concentration of the acid catalyst. | |
| Formation of multiple mono-iodinated isomers | 1. Reaction conditions favoring kinetic control over thermodynamic control. | - Lowering the reaction temperature may improve regioselectivity. |
| 2. Use of a less selective iodinating agent. | - Consider using a bulkier iodinating agent which may enhance steric hindrance and favor substitution at the C1 position. | |
| Observation of colored impurities or tar-like substances | 1. Oxidation of the substrate or product. | - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a milder oxidizing agent or iodinating system. |
| 2. Decomposition of the iodinating agent. | - Ensure the purity of the iodinating agent and store it properly. |
Experimental Protocols
Protocol 1: Iodination using Iodine and Sodium Iodate[1]
This protocol is adapted from a reported procedure for the iodination of naphthalenes.
Materials:
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2-Methylnaphthalene
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Iodine (I₂)
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Sodium iodate (NaIO₃)
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Sulfuric acid (H₂SO₄)
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Aqueous Acetic Acid (80% v/v)
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Diethyl ether
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10-15% aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylnaphthalene (0.1 M) in a mixture of 40 mL of acetic acid and 10 mL of water.
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To this solution, add iodine (0.008 M), sodium iodate (0.2 M), and sulfuric acid (0.04 M).
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Heat the reaction mixture. The exact temperature and time should be optimized and monitored by TLC.
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with diethyl ether.
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Wash the organic layer repeatedly with a 10-15% aqueous sodium bicarbonate solution to remove unreacted iodine and acid.
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Wash the organic layer with water until neutral.
-
Dry the ethereal solution over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to isolate 1-iodo-2-methylnaphthalene.
Data Presentation
Table 1: Expected Products and Potential Side Products
| Compound Name | Structure | Notes |
| 2-Methylnaphthalene | Starting Material | |
| 1-Iodo-2-methylnaphthalene | Major Product | |
| 1,4-Diiodo-2-methylnaphthalene | Structure not readily available | Potential Di-iodination Product |
| 1,8-Diiodo-2-methylnaphthalene | Structure not readily available | Potential Di-iodination Product |
| 2-Iodomethylnaphthalene | Structure not readily available | Potential Oxidation Product (unlikely under standard iodination) |
| 2-Naphthaldehyde | Potential Oxidation Product (unlikely under standard iodination) |
Visualizations
Caption: Experimental workflow for the iodination of 2-methylnaphthalene.
Caption: Potential side reaction pathways in the iodination of 2-methylnaphthalene.
Technical Support Center: Suzuki Coupling of Sterically Hindered 2-Iodo-6-methylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Suzuki coupling of sterically hindered 2-iodo-6-methylnaphthalene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Suzuki coupling of a sterically hindered substrate like this compound is a common challenge. Several factors could be at play, primarily related to the catalyst system and reaction conditions.
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Inefficient Catalyst System: The steric hindrance near the iodine atom on the naphthalene core, and potentially on your boronic acid partner, can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.
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Solution: Employ a more active and sterically bulky catalyst system. Modern palladium precatalysts in combination with bulky, electron-rich phosphine ligands are often necessary for coupling hindered substrates.[1][2] Consider screening ligands such as SPhos, XPhos, or DavePhos, which are designed to facilitate reactions with challenging substrates.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and for maintaining the catalyst's activity.
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Solution: A common cause of low yield is the poor solubility of the base in the reaction solvent.[4] For sterically hindered couplings, stronger bases are often required. Consider switching from common bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. The solvent should be able to dissolve the reactants and the base to a reasonable extent. Anhydrous polar aprotic solvents like dioxane, THF, or toluene are good starting points. The addition of a small amount of water can sometimes be beneficial, but this needs to be carefully optimized as it can also promote side reactions.
-
-
Reaction Temperature and Time: Sterically hindered couplings often require more forcing conditions.
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Solution: Increase the reaction temperature, potentially to the reflux temperature of the solvent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be aware that prolonged heating can lead to catalyst decomposition or side reactions.
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Q2: I am observing significant amounts of side products, such as homo-coupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a frequent issue, especially when dealing with sensitive or sterically hindered coupling partners.
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures, prolonged reaction times, and the presence of water and certain bases.
-
Solution:
-
Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are generally more stable towards protodeboronation and can be used as an alternative.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Careful Base Selection: Use the mildest base that still promotes the reaction. In some cases, weaker bases like KF or K₂CO₃ might be preferable if stronger bases exacerbate protodeboronation.
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Slow Addition: Adding the boronic acid slowly to the reaction mixture can maintain a low instantaneous concentration, which can suppress side reactions.
-
-
-
Homo-coupling: This side reaction forms a biaryl from two molecules of the boronic acid. It is often catalyzed by the palladium species, especially in the presence of oxygen.
-
Solution:
-
Thorough Degassing: It is crucial to remove all dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use an Excess of the Aryl Halide: Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) can favor the cross-coupling pathway over homo-coupling.
-
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A: There is no single "best" combination as the optimal choice often depends on the specific boronic acid being used. However, for sterically hindered substrates, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most successful.[3] A good starting point would be to screen a few combinations, such as:
-
Pd₂(dba)₃ with SPhos or XPhos: These are widely used and highly effective ligand systems for challenging couplings.
-
Buchwald Palladacycle Precatalysts (e.g., SPhos G3, XPhos G3): These are air- and moisture-stable precatalysts that are highly active.
-
Pd(OAc)₂ with a bulky phosphine ligand: While a simple palladium source, it can be effective when paired with a suitable ligand.
Q: What is the recommended solvent and base for this reaction?
A: A common and effective combination for sterically hindered Suzuki couplings is dioxane as the solvent and K₃PO₄ or Cs₂CO₃ as the base. Toluene or THF can also be good solvent choices. The base should be finely powdered to maximize its surface area and reactivity.
Q: How can I effectively monitor the progress of the reaction?
A: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To do this, carefully and quickly take a small aliquot from the reaction mixture, quench it with a suitable solvent (e.g., ethyl acetate), and analyze the organic layer. This will allow you to track the consumption of the starting materials and the formation of the product.
Q: My product is difficult to purify from the residual catalyst and ligand. What are some tips for purification?
A: Purification can be challenging due to the non-polar nature of many Suzuki coupling products and the presence of phosphorus-containing byproducts from the ligand.
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Filtration: After the reaction, you can sometimes remove a significant portion of the palladium catalyst by filtering the reaction mixture through a pad of Celite®.
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Column Chromatography: This is the most common purification method. Using a gradient elution on silica gel is often necessary. A non-polar solvent system like hexanes/ethyl acetate or hexanes/dichloromethane is a good starting point.
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Ligand Scavengers: If phosphine oxide byproducts are a major issue, specific scavengers can be used to remove them from the crude product before chromatography.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can affect the yield of Suzuki couplings with sterically hindered substrates. Note that this data is compiled from studies on similar systems and is intended to guide optimization efforts for this compound, not as a direct representation of expected yields.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | K₂CO₃ | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Dioxane | K₃PO₄ | 100 | 24 | 25 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | K₃PO₄ | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | Cs₂CO₃ | 110 | 12 | 92 |
| 5 | XPhos G3 (2) | - | THF | K₃PO₄ | 80 | 8 | 95 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | DMF | Na₂CO₃ | 100 | 24 | 30 |
| 2 | Pd₂(dba)₃ / SPhos | Toluene | K₂CO₃ | 110 | 24 | 55 |
| 3 | Pd₂(dba)₃ / SPhos | Dioxane | K₃PO₄ | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ / SPhos | Dioxane | Cs₂CO₃ | 100 | 12 | 90 |
| 5 | Pd₂(dba)₃ / SPhos | THF | K₃PO₄ | 80 | 16 | 82 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for your specific boronic acid.
Materials:
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This compound
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Arylboronic acid (1.2 equivalents)
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Palladium precatalyst (e.g., XPhos G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
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Anhydrous solvent (e.g., Dioxane)
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Schlenk flask or similar reaction vessel
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium precatalyst (2 mol%), and the base (2.5 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Challenges in the Suzuki catalytic cycle for hindered substrates.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2-Iodo-6-methylnaphthalene
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Iodo-6-methylnaphthalene. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used with this compound?
A1: this compound, as an aryl iodide, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Heck Reaction: For the formation of C-C bonds with alkenes.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Q2: What is a typical starting catalyst loading for these reactions?
A2: For initial screening experiments with this compound, a palladium catalyst loading of 1-2 mol% is a common starting point.[1] Depending on the reaction's efficiency and cost considerations, this can be further optimized. For particularly challenging couplings or when using less active catalyst systems, a higher initial loading of up to 5 mol% might be necessary.
Q3: How does the choice of ligand affect the catalyst loading and reaction outcome?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact the required catalyst loading and the overall efficiency of the reaction. For instance, bulky, electron-rich phosphine ligands like SPhos and XPhos are known to be effective in Suzuki and Buchwald-Hartwig reactions, often allowing for lower catalyst loadings.[2] Bidentate ligands such as BINAP and DPPF have also been shown to improve reaction rates and yields in Buchwald-Hartwig aminations.[3]
Q4: Can the palladium precatalyst source influence the reaction?
A4: Yes, the choice of palladium precatalyst can affect the reaction. Pd(OAc)₂ and Pd₂(dba)₃ are common and relatively inexpensive Pd(0) precursors that are activated in situ by ligands. Pre-formed palladium-ligand complexes, often called precatalysts (e.g., SPhos and XPhos precatalysts), can offer higher activity and reproducibility, potentially allowing for lower catalyst loadings.[2]
Q5: What are the common side reactions to be aware of?
A5: Common side reactions in palladium-catalyzed cross-coupling reactions include:
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Homocoupling: Dimerization of the starting materials (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
-
Dehalogenation: Reduction of the C-I bond of this compound to a C-H bond, resulting in the formation of 2-methylnaphthalene. This can occur via β-hydride elimination in reactions like the Heck and Buchwald-Hartwig amination.[3]
-
Catalyst Deactivation: Formation of inactive palladium species, such as palladium black.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst and ligands are of high purity and have been stored under an inert atmosphere. Consider using a freshly opened bottle or a different batch. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). |
| Improper Ligand Choice | Screen a panel of ligands. For Suzuki and Buchwald-Hartwig, consider bulky phosphines (e.g., SPhos, XPhos, RuPhos). For Heck, phosphine or N-heterocyclic carbene (NHC) ligands can be effective. |
| Incorrect Base | The choice of base is critical. For Suzuki, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. For Heck, organic bases like Et₃N or DIPEA are typical. Perform a base screen. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. |
| Substrate Impurities | Ensure the purity of this compound and the coupling partner. Impurities can act as catalyst poisons. |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading | Excessive catalyst can sometimes promote side reactions. Try decreasing the catalyst loading in small increments. |
| Reaction Temperature Too High | High temperatures can lead to catalyst decomposition and side reactions. Attempt the reaction at a lower temperature for a longer duration. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry of the ligand to the palladium source is important. A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio. This may need to be optimized. |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can promote homocoupling. |
| Inappropriate Base | For Suzuki coupling, a weaker base might reduce boronic acid homocoupling. For Buchwald-Hartwig, a bulkier base may suppress side reactions. |
Data Presentation
While specific optimization data for this compound is not extensively available in the cited literature, the following tables provide typical starting conditions for cross-coupling reactions with aryl iodides, which can be adapted for your specific substrate.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1.5 | SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | >90 |
| 2.0 | XPhos (4.0) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 110 | 85-95 |
| 1.0 | P(t-Bu)₃ (2.0) | Cs₂CO₃ (2.0) | THF | 65 | 80-90 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1.0 | BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | >90 |
| 2.0 | XPhos (4.0) | LHMDS (1.5) | Dioxane | 110 | 85-95 |
| 1.5 | DPPF (3.0) | K₂CO₃ (2.0) | t-BuOH | 90 | 80-90 |
Experimental Protocols
The following are general, adaptable protocols for performing cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization for your specific coupling partner and desired outcome.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Purification of 2-Iodo-6-methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Iodo-6-methylnaphthalene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a crude sample of this compound?
A1: Impurities in a crude sample of this compound typically arise from the starting materials and byproducts of the iodination reaction of 6-methylnaphthalene. Potential impurities include:
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Unreacted 6-methylnaphthalene: The starting material for the iodination reaction.
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Di-iodinated methylnaphthalenes: Over-iodination can lead to the formation of isomers of di-iodo-6-methylnaphthalene.
-
Other positional isomers of iodo-6-methylnaphthalene: Depending on the regioselectivity of the iodination reaction, other isomers may be formed.
-
Residual Iodine: Unreacted iodine from the synthesis process.
-
Other reagents and byproducts: Depending on the specific synthetic route, other impurities may be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. The spots can be visualized under UV light, as aromatic compounds are often UV-active.[1] Additionally, staining with iodine vapor can be used for visualization.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: My crude product is a dark-colored solid/oil. How do I remove the color?
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Possible Cause: The dark color is likely due to the presence of residual iodine from the synthesis.
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Solution: Before proceeding with further purification, it is advisable to perform an aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine (I₂) to colorless iodide (I⁻), which will be extracted into the aqueous layer. Repeat the washing until the organic layer is no longer colored.
Problem 2: I am having difficulty purifying my product by recrystallization. What solvent should I use?
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Possible Cause: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Solution: A systematic approach to solvent screening is recommended. Start with single solvents of varying polarities (e.g., hexane, toluene, ethanol, methanol, ethyl acetate). If a single solvent is not effective, a two-solvent system can be employed. For example, dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Allow the solution to cool slowly to promote crystal formation. Common solvent pairs for recrystallization of aromatic compounds include ethanol/water and acetone/water.
Problem 3: My compound co-elutes with an impurity during column chromatography.
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Possible Cause: The polarity of the eluent system may not be optimal for separating the desired product from the impurity.
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Solution: The polarity of the eluent system needs to be adjusted.
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If the Rf values are too high (close to 1): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the mixture.
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If the Rf values are too low (close to 0): The eluent is not polar enough. Increase the proportion of the more polar solvent.
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For very non-polar compounds: A non-polar solvent system like hexane or a mixture of hexanes with a small amount of a slightly more polar solvent like toluene or dichloromethane may be effective.
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Gradient Elution: If a single eluent system is not effective, a gradient elution can be used, where the polarity of the eluent is gradually increased during the chromatography.
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Problem 4: How can I confirm the purity of my final product?
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Possible Cause: Visual inspection is not sufficient to determine purity.
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Solution: The purity of the final product should be assessed using analytical techniques such as:
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Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify the presence of impurities. The spectra of a pure compound should show the expected signals without any unassignable peaks.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). A broad melting point range often indicates the presence of impurities.
-
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect the eluate in fractions.
-
TLC Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Technique | Solvent System (Hexane:Ethyl Acetate ratio) | Rationale |
| TLC | 95:5 to 80:20 | Good for initial separation and determining optimal eluent for column chromatography. |
| Column Chromatography | 98:2 to 90:10 | A less polar eluent is typically used for column chromatography to ensure good separation. |
Note: These are starting points and may need to be optimized based on the specific impurity profile of the crude product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Preventing Dehalogenation of 2-Iodo-6-methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing or preventing the dehalogenation of 2-iodo-6-methylnaphthalene during common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a common side reaction in cross-coupling chemistry where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-methylnaphthalene as a byproduct. This reduces the yield of the desired coupled product and complicates purification. Aryl iodides, like this compound, are particularly susceptible to this side reaction due to the relatively weak carbon-iodine bond.
Q2: What are the general mechanisms that lead to dehalogenation?
A2: Dehalogenation in palladium-catalyzed cross-coupling reactions can occur through several pathways:
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Reductive Cleavage: The aryl-iodide bond can be cleaved by a reducing agent in the reaction mixture.
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Reaction with Base/Solvent: Some bases or solvents can act as hydride donors, leading to the replacement of the iodide.
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β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, β-hydride elimination from the palladium-amide intermediate can lead to the formation of the dehalogenated arene.
Q3: Which reaction parameters are most critical to control for preventing dehalogenation?
A3: The choice of ligand, base, solvent, temperature, and reaction time are all crucial. The interplay between these factors determines the relative rates of the desired cross-coupling reaction versus the undesired dehalogenation. Careful optimization of these parameters is key to maximizing the yield of your target molecule.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Issue: Significant formation of 2-methylnaphthalene during the Suzuki coupling of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.
Quantitative Data Summary (Suzuki Coupling):
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Dehalogenation (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 75 | ~15-20 | General Observation |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | >90 | <5 | Optimized Conditions |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 80 | >95 | <3 | Optimized Conditions |
Detailed Experimental Protocol (Optimized Suzuki Coupling):
-
Reaction: this compound with Phenylboronic Acid
-
Procedure: In a nitrogen-purged glovebox, a vial is charged with this compound (1 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%). Anhydrous dioxane is added, and the vial is sealed. The reaction mixture is stirred and heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
Issue: Formation of 2-methylnaphthalene and/or homocoupling of the alkyne during the Sonogashira reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira side reactions.
Quantitative Data Summary (Sonogashira Coupling):
| Catalyst System | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Dehalogenation (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 85 | ~10 | Standard Conditions |
| Pd(PPh₃)₄ (Copper-free) | Cs₂CO₃ | DMF | RT | 92 | <5 | Optimized Conditions |
Detailed Experimental Protocol (Optimized Copper-Free Sonogashira Coupling):
-
Reaction: this compound with Phenylacetylene
-
Procedure: To a solution of this compound (1 equiv.) and phenylacetylene (1.1 equiv.) in anhydrous and degassed DMF, cesium carbonate (Cs₂CO₃, 2.0 equiv.) and Pd(PPh₃)₄ (5 mol%) are added. The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 6 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
Buchwald-Hartwig Amination
Issue: Low yield of the desired N-arylated product with significant formation of 2-methylnaphthalene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Aminated Product (%) | Dehalogenation (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70 | ~20-25 | Early Generation Catalyst |
| Pd G3 RuPhos | LiOtBu | THF | 80 | >95 | <5 | Modern Pre-catalyst |
Detailed Experimental Protocol (Optimized Buchwald-Hartwig Amination):
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Reaction: this compound with Aniline
-
Procedure: An oven-dried Schlenk tube is charged with this compound (1 equiv.), aniline (1.2 equiv.), lithium tert-butoxide (LiOtBu, 1.5 equiv.), and a RuPhos Pd G3 precatalyst (2 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous THF is added via syringe, and the mixture is heated to 80 °C with stirring for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Technical Support Center: Troubleshooting Reactions with 2-Iodo-6-methylnaphthalene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-6-methylnaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion. What are the most common causes?
Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary areas to investigate are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. Inefficient catalyst activation, inappropriate base strength, poor solvent choice, or suboptimal temperature can all lead to decreased reaction rates and lower yields.
Q2: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction. This can often be suppressed by carefully selecting the palladium catalyst and ligands, as well as optimizing the reaction conditions. Using a less reactive boronic acid derivative, such as a boronic ester, can sometimes mitigate this issue. Additionally, ensuring an inert atmosphere (e.g., by thoroughly degassing the solvent and using a nitrogen or argon blanket) can reduce oxidative processes that may contribute to homocoupling.
Q3: In my Sonogashira coupling, I am not seeing complete consumption of this compound. What should I check first?
For incomplete Sonogashira couplings, the first aspects to examine are the integrity of your catalyst system (both palladium and copper co-catalyst) and the purity of your terminal alkyne. The presence of oxygen can deactivate the catalyst, so ensure your reaction setup is properly degassed. The choice of base and solvent is also critical for this reaction's success.[1][2]
Q4: My Heck reaction with this compound is giving a mixture of products. How can I improve the regioselectivity?
The regioselectivity of the Heck reaction is influenced by the electronic and steric properties of both the aryl halide and the alkene, as well as the catalyst system.[3] For electron-rich alkenes, a mixture of regioisomers can sometimes be observed. Screening different phosphine ligands and additives can help steer the reaction towards the desired isomer.
Q5: I am struggling with the purification of my product from the reaction mixture containing residual palladium catalyst. What are some effective methods?
Removing residual palladium can be challenging. Techniques such as column chromatography on silica gel are common. For more persistent contamination, specialized scavengers like functionalized silica gels or resins can be employed to effectively remove palladium from the product.[4] In some cases, recrystallization of the final product can also be an effective purification method.
Troubleshooting Guides
Low Conversion Rates in Suzuki-Miyaura Coupling
Low conversion is a frequent issue in Suzuki-Miyaura reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow: Low Suzuki-Miyaura Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
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Catalyst System:
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Palladium Source: Ensure the palladium source is active. Pd(PPh₃)₄ is often effective, but other sources like Pd(OAc)₂ with a phosphine ligand can also be used.[5] The in-situ generation of the active Pd(0) species is a critical step.[6]
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Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) can be beneficial.
-
-
Base Selection:
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The base is essential for the activation of the boronic acid.[5] A variety of bases can be used, with common choices being carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂). The strength and solubility of the base can significantly impact the reaction rate.
-
-
Solvent Effects:
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A mixture of an organic solvent and water is typically used. Common solvent systems include Toluene/H₂O, Dioxane/H₂O, and DME/H₂O. The solvent must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
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Reaction Temperature:
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While many Suzuki reactions proceed at room temperature, heating is often required to achieve reasonable reaction rates, especially with less reactive substrates. Optimization of the temperature is a key parameter.
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Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield with this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 78 |
Note: These are representative yields and can vary based on the specific boronic acid used.
Low Conversion Rates in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp carbons.[2]
Troubleshooting Workflow: Low Sonogashira Conversion
Caption: A systematic approach to troubleshooting low conversion in Sonogashira reactions.
Detailed Troubleshooting Steps:
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Catalyst System:
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Base:
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An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. The base also often serves as the solvent or co-solvent.
-
-
Solvent:
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Solvents like THF, DMF, or acetonitrile can be used. The solvent must be thoroughly degassed.
-
-
Alkyne Purity:
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Ensure the terminal alkyne is pure and free of any impurities that might poison the catalyst.
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Table 2: Effect of Reaction Parameters on Sonogashira Coupling Yield with this compound
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | 70 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 88 |
| 3 | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | Acetonitrile | 50 | 82 |
| 4 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Toluene | 80 | 75 |
Note: These are representative yields and can vary based on the specific terminal alkyne used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv). The flask is evacuated and backfilled with argon or nitrogen three times. The palladium catalyst and ligand are then added, followed by the degassed solvent. The reaction mixture is stirred at the desired temperature and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
In a flame-dried Schlenk flask, this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst are combined. The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Degassed solvent and the amine base are then added, followed by the terminal alkyne (1.1 equiv). The reaction is stirred at the appropriate temperature and monitored by TLC or GC-MS. Once the starting material is consumed, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution, water, and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash column chromatography.[9]
Reaction Mechanisms
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11][12][13]
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.[8][14][15][16]
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck cross-coupling reaction.[3][17][18][19]
References
- 1. golden.com [golden.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. byjus.com [byjus.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
effect of solvent and base on 2-Iodo-6-methylnaphthalene coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions of 2-Iodo-6-methylnaphthalene. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. General Troubleshooting
Q1: My coupling reaction is not proceeding to completion. What are the common causes?
A1: Incomplete conversion in coupling reactions can stem from several factors:
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Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure proper handling and storage under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.
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Poor Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid, alkene, alkyne, amine), solvent, and base are crucial. Impurities can poison the catalyst or lead to side reactions.
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Inappropriate Reaction Conditions: The chosen solvent, base, temperature, and reaction time may not be optimal for the specific coupling reaction and substrates.
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Insufficient Mixing: For heterogeneous mixtures, vigorous stirring is essential to ensure effective interaction between all components.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common challenge. Here are some strategies to improve selectivity:
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Homocoupling: This is the coupling of two molecules of the same starting material. It can often be suppressed by using bulky ligands on the palladium catalyst and ensuring the reaction is thoroughly degassed to remove oxygen.
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Dehalogenation: The replacement of the iodo group with a hydrogen atom can occur, especially in the presence of certain bases or protic solvents. Using a non-protic solvent and a carefully chosen base can mitigate this.
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β-Hydride Elimination: In Heck reactions, this can lead to undesired alkene isomers. The addition of silver salts or the use of specific ligands can sometimes reduce this side reaction.[1][2]
II. Reaction-Specific Troubleshooting and FAQs
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound.
FAQs:
Q: Which solvent and base combination is best for the Suzuki coupling of this compound?
A: The choice of solvent and base is critical for the success of the Suzuki coupling. A common combination is a polar aprotic solvent like DMF or a biphasic system like Toluene/Water or Dioxane/Water, with a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal combination can depend on the specific boronic acid or ester being used.
Troubleshooting Guide:
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield | Inefficient transmetalation. | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Use a biphasic solvent system (e.g., Toluene/Water) to facilitate the transfer of the boronate to the organic phase. |
| Catalyst inhibition by iodide. | The iodide byproduct can inhibit the catalyst. Using toluene as a solvent can minimize this effect as the iodide salt is less soluble.[3] | |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a less harsh base or switch to a more stable boronate ester (e.g., a pinacol ester). Ensure the reaction is run under anhydrous conditions if water is not part of a biphasic system. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. |
Quantitative Data:
The following table provides representative data on the effect of solvent and base on the Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid.
| Aryl Iodide | Solvent | Base | Yield (%) |
| 4-Iodoanisole | Toluene/H₂O | K₂CO₃ | 85 |
| 4-Iodoanisole | DMF | K₃PO₄ | 92 |
| 4-Iodoanisole | Dioxane/H₂O | Cs₂CO₃ | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
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To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
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Add a base (e.g., K₂CO₃, 2.0 mmol).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add a degassed solvent (e.g., 10 mL of a 4:1 mixture of Dioxane:Water).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: Suzuki-Miyaura Coupling
Caption: Key components and steps in the Suzuki-Miyaura coupling reaction.
B. Heck Reaction
The Heck reaction couples this compound with an alkene to form a substituted alkene.
FAQs:
Q: What is the role of the base in the Heck reaction?
A: The base in the Heck reaction is crucial for neutralizing the hydrogen halide (HI) that is formed during the catalytic cycle, which regenerates the active Pd(0) catalyst.[1][2] Common bases include triethylamine (Et₃N) and potassium carbonate (K₂CO₃).
Troubleshooting Guide:
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield | Catalyst decomposition (palladium black formation). | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere.[4] |
| Poor alkene reactivity. | Electron-deficient alkenes (e.g., acrylates) are generally more reactive. For less reactive alkenes, a higher temperature or a more active catalyst system may be required. | |
| Poor Stereoselectivity (E/Z mixture) | Isomerization of the product. | The addition of silver salts can sometimes improve the stereoselectivity by promoting reductive elimination.[1][2] |
| Double Bond Migration | Reversible β-hydride elimination and re-addition. | This can be minimized by careful selection of the ligand and reaction conditions. |
Quantitative Data:
The following table shows the effect of different bases on the yield of the Heck reaction between iodobenzene and ethyl acrylate.
| Aryl Halide | Alkene | Base | Solvent | Yield (%) |
| Iodobenzene | Ethyl Acrylate | Et₃N | DMF | 95 |
| Iodobenzene | Ethyl Acrylate | K₂CO₃ | DMF | 88 |
| Iodobenzene | Ethyl Acrylate | NaOAc | NMP | 82 |
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate
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In a Schlenk tube, combine this compound (1.0 mmol), ethyl acrylate (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., PPh₃, 0.04 mmol).
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Add a base (e.g., Et₃N, 1.5 mmol).
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Evacuate and backfill the tube with an inert gas.
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Add a degassed solvent (e.g., 5 mL of DMF).
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Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
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After cooling, dilute the reaction mixture with water and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
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Purify the product by column chromatography.
Experimental Workflow Diagram: Heck Reaction
Caption: A typical experimental workflow for performing a Heck reaction.
C. Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.
FAQs:
Q: Is a copper co-catalyst always necessary for the Sonogashira reaction?
A: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), copper-free conditions have been developed. These can be advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Troubleshooting Guide:
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield | Inefficient deprotonation of the alkyne. | Use a stronger amine base (e.g., diisopropylamine) or a combination of an amine and an inorganic base. |
| Catalyst deactivation. | Ensure the reaction is rigorously degassed, as oxygen can deactivate the palladium catalyst. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen and copper catalyst. | Perform the reaction under strictly anaerobic conditions. Consider using a copper-free protocol. |
| No Reaction | The terminal alkyne proton is not acidic enough. | The use of a stronger base or a more polar solvent can facilitate the formation of the copper acetylide intermediate. |
Quantitative Data:
The following table illustrates the effect of different solvents on the yield of a Sonogashira coupling reaction.
| Aryl Iodide | Alkyne | Solvent | Base | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | THF | Et₃N | 90 |
| 4-Iodotoluene | Phenylacetylene | DMF | Piperidine | 95 |
| 4-Iodotoluene | Phenylacetylene | Acetonitrile | DIPA | 92 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., 5 mL of THF) and a base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Logical Relationship Diagram: Sonogashira Coupling Components
Caption: Interplay of components in a typical Sonogashira coupling reaction.
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond between this compound and an amine.
FAQs:
Q: What type of base should I use for a Buchwald-Hartwig amination?
A: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective base.[5][6] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[1][7]
Troubleshooting Guide:
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield | The base is not strong enough to deprotonate the amine-palladium complex. | Switch to a stronger base like NaOtBu or LHMDS.[5][6] |
| The ligand is not suitable for the specific amine. | Sterically hindered amines may require bulkier ligands. A screening of different phosphine ligands may be necessary. | |
| Decomposition of Starting Material | The base is too strong for the functional groups present on the substrates. | Use a milder base such as K₃PO₄ or Cs₂CO₃ and increase the reaction temperature.[1][7] |
| No Reaction with Primary Amines | Competitive side reactions. | The use of bidentate phosphine ligands like BINAP or DPPF can improve the coupling of primary amines.[2] |
Quantitative Data:
The following table shows the effect of different bases on the Buchwald-Hartwig amination of an aryl iodide.
| Aryl Iodide | Amine | Base | Solvent | Yield (%) |
| 4-Iodotoluene | Morpholine | NaOtBu | Toluene | 98 |
| 4-Iodotoluene | Aniline | K₃PO₄ | Dioxane | 85 |
| 4-Iodotoluene | Benzylamine | Cs₂CO₃ | Toluene | 92 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add a solvent (e.g., 5 mL of toluene) and then the amine (e.g., morpholine, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC.
-
Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Decision-Making Diagram: Base and Solvent Selection for Buchwald-Hartwig Amination
Caption: A decision-making guide for selecting the appropriate base and solvent.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 2-Iodo-6-methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 2-Iodo-6-methylnaphthalene. The primary focus is on the common and scalable synthetic route via the Sandmeyer reaction, starting from 2-amino-6-methylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and industrially scalable method is the Sandmeyer reaction. This process involves the diazotization of 2-amino-6-methylnaphthalene to form a diazonium salt, which is then treated with an iodide source, typically potassium iodide, to yield this compound.[1][2][3][4] This method is favored due to the ready availability of the starting material and generally good yields.
Q2: What are the critical parameters to control during the diazotization step?
A2: The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt.[5] The slow, portion-wise addition of sodium nitrite is also critical to control the exothermic reaction and prevent localized overheating. Maintaining a strongly acidic environment is necessary for the in-situ generation of nitrous acid.
Q3: Is a copper catalyst necessary for the iodination step in the Sandmeyer reaction?
A3: Unlike chlorination or bromination via the Sandmeyer reaction, the iodination step generally does not require a copper(I) catalyst.[2][4] The reaction between the diazonium salt and potassium iodide proceeds readily without catalysis.
Q4: What are the main impurities or byproducts I should expect?
A4: Common impurities include unreacted 2-amino-6-methylnaphthalene, the corresponding phenol (2-hydroxy-6-methylnaphthalene) formed from the reaction of the diazonium salt with water, and potentially azo compounds formed from the coupling of the diazonium salt with other aromatic species. Residual starting material and the phenol are the most common byproducts to address during purification.
Q5: What is the recommended method for purifying crude this compound on a large scale?
A5: On a large scale, the crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture. The choice of solvent will depend on the impurity profile. Column chromatography is generally less practical for large quantities but can be used for smaller batches or to achieve very high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to high temperature. 3. Insufficient amount of potassium iodide. 4. Loss of product during workup and purification. | 1. Ensure slow and steady addition of sodium nitrite solution while maintaining the temperature at 0-5 °C. 2. Vigorously stir the reaction mixture to ensure homogeneity and prevent localized warming. 3. Use a molar excess of potassium iodide (e.g., 1.2-1.5 equivalents). 4. Optimize extraction and recrystallization solvents and procedures to minimize product loss. |
| Dark-colored or Tarry Product | 1. Formation of azo-coupling byproducts. 2. Reaction temperature was too high during diazotization or iodination. | 1. Ensure the reaction mixture remains acidic throughout the diazotization. 2. Maintain strict temperature control. 3. Consider a charcoal treatment of the crude product solution before recrystallization. |
| Presence of Starting Material (2-amino-6-methylnaphthalene) in Product | 1. Incomplete diazotization. 2. Insufficient amount of sodium nitrite. | 1. Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents). 2. Ensure efficient mixing during the addition of sodium nitrite. 3. The starting material can be removed by an acidic wash during the workup. |
| Presence of Phenolic Impurity (2-hydroxy-6-methylnaphthalene) | Reaction of the diazonium salt with water, often exacerbated by elevated temperatures. | 1. Maintain low temperatures throughout the process until the nitrogen evolution has ceased. 2. Add the diazonium salt solution to the potassium iodide solution, rather than the reverse, to ensure the diazonium salt reacts quickly with the iodide. 3. The phenolic impurity can often be removed by a basic wash (e.g., with dilute NaOH solution) during the workup. |
Experimental Protocol: Sandmeyer Reaction for this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-amino-6-methylnaphthalene | 157.21 | 1.0 |
| Hydrochloric acid (conc.) | 36.46 | 3.0 |
| Sodium nitrite | 69.00 | 1.1 |
| Potassium iodide | 166.00 | 1.5 |
| Sodium thiosulfate | 158.11 | As needed |
| Dichloromethane | 84.93 | Extraction Solvent |
| Ethanol | 46.07 | Recrystallization Solvent |
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-6-methylnaphthalene (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (3.0 eq.).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq.) in water and add it dropwise to the suspension via the addition funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution of the diazonium salt should be observed.
-
-
Iodination:
-
In a separate vessel, dissolve potassium iodide (1.5 eq.) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by the disappearance of the dark iodine color).
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Reactivity Showdown: 2-Iodo-6-methylnaphthalene vs. 2-Bromo-6-methylnaphthalene in Cross-Coupling Reactions
A comparative guide for researchers and drug development professionals on the reactivity of two key halogenated naphthalene building blocks.
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is paramount. Aryl halides are fundamental building blocks, and their reactivity in cross-coupling reactions dictates the efficiency and feasibility of synthetic routes. This guide provides an in-depth comparison of the reactivity of 2-iodo-6-methylnaphthalene and 2-bromo-6-methylnaphthalene, two closely related compounds that exhibit distinct performance in common palladium-catalyzed cross-coupling reactions.
The enhanced reactivity of this compound stems from the inherent weakness of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles. This fundamental difference in reactivity has significant practical implications for reaction conditions and outcomes.
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the iodo-substituted naphthalene is a consistent theme across various palladium-catalyzed cross-coupling reactions. This generally translates to milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo- counterpart.
| Reaction Type | This compound | 2-Bromo-6-methylnaphthalene | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher yields under milder conditions (e.g., lower temperatures, shorter reaction times). | Often requires more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields. | Aryl-I > Aryl-Br |
| Sonogashira Coupling | Efficient coupling with terminal alkynes, often at room temperature. | Typically requires elevated temperatures and may be more prone to side reactions like homocoupling of the alkyne. | Aryl-I > Aryl-Br |
| Buchwald-Hartwig Amination | Generally proceeds smoothly with a wide range of amines under relatively mild conditions. | May necessitate the use of more specialized and bulky phosphine ligands and higher temperatures to achieve efficient coupling. | Aryl-I > Aryl-Br |
Experimental Protocols: Representative Methodologies
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylnaphthalene
Representative Protocol for this compound:
A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of DME/H₂O (4 mL) is degassed and heated to 80 °C under a nitrogen atmosphere for 2-4 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography.
Representative Protocol for 2-Bromo-6-methylnaphthalene:
A mixture of 2-bromo-6-methylnaphthalene (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.5 mmol) in a 4:1 mixture of dioxane/H₂O (5 mL) is degassed and heated to 100 °C under a nitrogen atmosphere for 8-12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography.
Sonogashira Coupling: Synthesis of 2-(Alkynyl)-6-methylnaphthalene
Representative Protocol for this compound:
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred at room temperature under a nitrogen atmosphere for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Representative Protocol for 2-Bromo-6-methylnaphthalene:
To a solution of 2-bromo-6-methylnaphthalene (1.0 mmol) and the terminal alkyne (1.5 mmol) in a 1:1 mixture of triethylamine and DMF (6 mL) is added Pd(PPh₃)₂Cl₂ (0.04 mmol) and CuI (0.08 mmol). The mixture is heated to 70 °C under a nitrogen atmosphere for 12-24 hours. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, concentrated, and purified by column chromatography.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-6-methylnaphthalen-2-amine
Representative Protocol for this compound:
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.4 mmol) in toluene (5 mL) is degassed and heated to 90 °C under a nitrogen atmosphere for 6-10 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Representative Protocol for 2-Bromo-6-methylnaphthalene:
A mixture of 2-bromo-6-methylnaphthalene (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), a bulky biaryl phosphine ligand (e.g., RuPhos, 0.05 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is degassed and heated to 110 °C under a nitrogen atmosphere for 12-24 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Visualizing the Reactivity Difference
The underlying principle for the observed reactivity difference lies in the initial step of the catalytic cycle for most cross-coupling reactions: oxidative addition.
Caption: Relative rates of oxidative addition for 2-iodo- and 2-bromo-6-methylnaphthalene.
This diagram illustrates that the lower bond dissociation energy of the C-I bond in this compound leads to a lower activation energy barrier for the oxidative addition step with a Pd(0) catalyst, resulting in a faster reaction rate compared to 2-bromo-6-methylnaphthalene.
Conclusion
The choice between this compound and 2-bromo-6-methylnaphthalene in a synthetic campaign will depend on a balance of factors including cost, availability, and the specific requirements of the reaction. While the iodo-compound offers the significant advantage of higher reactivity, leading to milder conditions and potentially higher yields, the bromo-analogue may be a more economical option. For challenging couplings or sensitive substrates where minimizing reaction temperature and time is critical, this compound is the superior choice. Conversely, for large-scale syntheses where cost is a primary driver and the subsequent reaction steps are robust, the less reactive but more affordable 2-bromo-6-methylnaphthalene may be preferable, provided the reaction conditions are optimized to achieve a satisfactory outcome. Understanding these reactivity differences is crucial for the efficient and successful development of synthetic routes in research and industrial settings.
A Comparative Guide to Alternative Reagents for the Iodination of 2-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom into the 2-methylnaphthalene scaffold is a critical step in the synthesis of various compounds with significant applications in medicinal chemistry and materials science. This guide provides an objective comparison of alternative reagents for this transformation, focusing on performance, regioselectivity, and experimental protocols. The quantitative data presented is summarized for ease of comparison, and detailed methodologies for key experiments are provided.
Performance Comparison of Iodination Reagents
The selection of an appropriate iodinating agent is crucial for achieving high yield and desired regioselectivity. Below is a summary of the performance of three alternative reagents for the iodination of 2-methylnaphthalene.
| Reagent System | Substrate | Product | Reaction Conditions | Time | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | 2-Methylnaphthalene | 1-Iodo-2-methylnaphthalene | Acetonitrile, Reflux | 2.5 h | 94% | [1] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Sulfuric Acid | Methylnaphthalene* | Iodomethylnaphthalene | Dichloromethane, 0°C to rt | 15 min | 85% | [2] |
| Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) | 2-Methylnaphthalene | 1-Iodo-2-methylnaphthalene | Dichloromethane, rt | 1 h | 98% | [3] |
*The specific isomer of methylnaphthalene was not specified in the referenced literature; however, the conditions are presented as a relevant data point for comparison.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. The following are protocols for the iodination of 2-methylnaphthalene with the compared reagents.
Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method utilizes the combination of N-Iodosuccinimide as the iodine source and a catalytic amount of trifluoroacetic acid as an activator.
Procedure: To a solution of 2-methylnaphthalene (1.0 mmol) in acetonitrile (10 mL) is added N-iodosuccinimide (1.1 mmol). Trifluoroacetic acid (0.3 mmol) is then added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 1-iodo-2-methylnaphthalene.[1]
Iodination using 1,3-Diiodo-5,5-dimethylhydantoin (DIH) and Sulfuric Acid
This protocol employs 1,3-diiodo-5,5-dimethylhydantoin, a stable and effective iodinating agent, activated by sulfuric acid.
Procedure: To a stirred solution of 2-methylnaphthalene (1.0 mmol) in dichloromethane (10 mL) at 0°C, is added 1,3-diiodo-5,5-dimethylhydantoin (0.5 mmol). Concentrated sulfuric acid (0.5 mL) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.[2]
Iodination using Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄)
Barluenga's reagent, Bis(pyridine)iodonium(I) tetrafluoroborate, is a mild and efficient reagent for the iodination of arenes.
Procedure: In a standard reaction vessel, 2-methylnaphthalene (1.0 mmol) is dissolved in dichloromethane (10 mL). To this solution, Bis(pyridine)iodonium(I) tetrafluoroborate (1.1 mmol) is added in one portion at room temperature. The reaction mixture is stirred for 1 hour. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 1-iodo-2-methylnaphthalene.[3]
Regioselectivity
The electrophilic iodination of 2-methylnaphthalene can potentially yield two primary isomers: 1-iodo-2-methylnaphthalene and 3-iodo-2-methylnaphthalene. The methyl group at the C2 position is an ortho-, para-directing group. The C1 and C3 positions are ortho to the methyl group, while the C4, C5, C7, and C8 positions are para or meta. Due to steric hindrance from the adjacent fused ring, the C1 position is the most favored site for electrophilic attack. All the presented methods show a high degree of regioselectivity, predominantly yielding the 1-iodo-2-methylnaphthalene isomer.
Logical Relationship of Iodination Systems
The following diagram illustrates the classification and relationship of the different iodinating systems discussed.
Caption: Classification of alternative iodinating reagents for 2-methylnaphthalene.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling of 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of naphthalene scaffolds is a cornerstone in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halo-naphthalenes stand out for their efficiency and versatility. This guide provides a comparative analysis of different palladium catalysts for the cross-coupling of 2-iodo-6-methylnaphthalene, a key intermediate in the synthesis of various high-value compounds. The data presented herein is a synthesis of established principles in palladium catalysis, offering a representative comparison of catalyst performance.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst. For a substrate like this compound, the high reactivity of the carbon-iodine bond makes it an excellent candidate for various coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The choice of the palladium catalyst, including the palladium precursor and the associated ligands, is critical in determining the reaction's yield, selectivity, and overall efficiency.
Comparative Performance of Palladium Catalysts
The following sections provide a comparative overview of different palladium catalyst systems for the most common cross-coupling reactions of this compound. The presented data is representative of typical outcomes for these reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction is commonly used to introduce aryl or vinyl substituents.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 85 | 7.1 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 95 | 95 | 23.8 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 6 | 92 | 92 | 15.3 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80 | 2 | 98 | 98 | 49.0 |
Experimental Protocol for Suzuki-Miyaura Coupling (Catalyst System 4):
A dried Schlenk tube was charged with this compound (268 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and K₃PO₄ (424 mg, 2.0 mmol). The tube was evacuated and backfilled with argon three times. Anhydrous t-BuOH (5 mL) was added, and the mixture was stirred at 80 °C for 2 hours. After completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This is a powerful tool for the vinylation of this compound.
Table 2: Comparison of Palladium Catalysts for the Heck Reaction of this compound with Styrene
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 24 | 78 | 78 | 3.3 |
| 2 | PdCl₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 110 | 18 | 85 | 85 | 4.7 |
| 3 | Pd/C (10%) | None | NaOAc | NMP | 130 | 12 | 88 | 88 | 7.3 |
| 4 | Herrmann's Catalyst | None | K₂CO₃ | DMF | 100 | 8 | 94 | 94 | 11.8 |
Experimental Protocol for Heck Reaction (Catalyst System 4):
To a solution of this compound (268 mg, 1.0 mmol) and styrene (125 mg, 1.2 mmol) in DMF (5 mL) in a sealed tube was added Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (18.7 mg, 0.02 mmol, 2 mol%) and K₂CO₃ (276 mg, 2.0 mmol). The tube was sealed and the mixture was stirred at 100 °C for 8 hours. The reaction mixture was then cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue was purified by flash chromatography to yield the product.
The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the alkynylation of this compound.
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Pd Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 60 | 6 | 90 | 90 | 15.0 |
| 2 | Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | Toluene | 70 | 4 | 92 | 92 | 23.0 |
| 3 | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | DMF | 50 | 5 | 95 | 95 | 19.0 |
| 4 | PdCl₂(dppf) | CuI | dppf | Cs₂CO₃ | 1,4-Dioxane | 80 | 3 | 97 | 97 | 32.3 |
Experimental Protocol for Sonogashira Coupling (Catalyst System 1):
A mixture of this compound (268 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (3.8 mg, 0.02 mmol, 2 mol%) in a Schlenk tube was purged with argon. THF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) were added, followed by phenylacetylene (0.13 mL, 1.2 mmol). The reaction mixture was stirred at 60 °C for 6 hours. After cooling, the solvent was evaporated, and the residue was taken up in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
The Buchwald-Hartwig amination is a chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.
Table 4: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 16 | 82 | 82 | 5.1 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 | 88 | 7.3 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | 6 | 94 | 94 | 15.7 |
| 4 | RuPhos Pd G3 | RuPhos | LHMDS | Toluene | 80 | 2 | 99 | 99 | 49.5 |
Experimental Protocol for Buchwald-Hartwig Amination (Catalyst System 4):
An oven-dried Schlenk tube was charged with RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%), this compound (268 mg, 1.0 mmol), and LHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol). The tube was evacuated and backfilled with argon. Toluene (5 mL) and morpholine (0.11 mL, 1.2 mmol) were added. The reaction mixture was stirred at 80 °C for 2 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product was purified by silica gel chromatography.
Visualizing the Catalytic Process
To better understand the workflow of catalyst selection and the mechanism of the reaction, the following diagrams are provided.
Caption: Experimental workflow for comparing palladium catalysts.
Caption: Generalized catalytic cycle for cross-coupling.
Conclusion
The choice of palladium catalyst system has a profound impact on the outcome of the cross-coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and RuPhos often provide superior results in terms of yield and reaction time under milder conditions. For Heck and Sonogashira reactions, both traditional palladium complexes and more specialized catalysts can be effective, with the optimal choice depending on the specific alkene or alkyne coupling partner. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers in the field to select and optimize the appropriate catalytic system for their synthetic needs.
2-Iodo-6-methylnaphthalene: A Superior Building Block for Drug Discovery and Chemical Synthesis
For researchers and scientists in the field of drug development and organic synthesis, the choice of starting materials is paramount to the success of their endeavors. Among the vast array of naphthalene derivatives, 2-Iodo-6-methylnaphthalene emerges as a particularly advantageous scaffold due to its enhanced reactivity in pivotal cross-coupling reactions and its utility in the synthesis of potent bioactive molecules. This guide provides a comprehensive comparison of this compound with other naphthalene derivatives, supported by experimental data and detailed protocols.
Enhanced Reactivity in Cross-Coupling Reactions: A Quantitative Comparison
A significant advantage of this compound lies in the superior reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in transition metal-catalyzed cross-coupling reactions. This heightened reactivity often translates to higher yields, milder reaction conditions, and shorter reaction times, making it a more efficient building block.
The Suzuki-Miyaura and Sonogashira couplings are cornerstone reactions in the synthesis of complex organic molecules, including many pharmaceutical agents. The enhanced performance of this compound in these reactions is a key differentiator. It is widely recognized in organic chemistry that the reactivity of aryl halides in these coupling reactions follows the order: I > Br > Cl.[1] This is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, facilitating the initial oxidative addition step in the catalytic cycle.
Table 1: Reactivity Trend of Aryl Halides in Cross-Coupling Reactions
| Aryl Halide (Ar-X) | C-X Bond Energy (kcal/mol) | Relative Reactivity |
| Ar-I | ~65 | Highest |
| Ar-Br | ~81 | Intermediate |
| Ar-Cl | ~96 | Lowest |
This trend underscores the inherent advantage of using this compound for synthetic efficiency.
A Versatile Precursor for Bioactive Molecules: Targeting Cancer Pathways
The 2-methylnaphthalene scaffold is a recurring motif in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic placement of the methyl group at the 6-position can influence the molecule's interaction with biological targets. Furthermore, the iodo-substituent at the 2-position serves as a versatile handle for introducing diverse functionalities through cross-coupling reactions, enabling the synthesis of a wide range of derivatives for biological screening.
A notable application of naphthalene derivatives is in the development of kinase inhibitors, a major class of anticancer drugs. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Several naphthalene-based compounds have been investigated as inhibitors of VEGFR-2.[5][6]
For instance, the synthesis of novel naphthalene-sulfonamide hybrids has been shown to suppress cancer cell proliferation by modulating signaling pathways such as the IL6/JAK2/STAT3 pathway, which has crosstalk with the VEGFR-2 pathway.[3][7] While the direct synthesis of a VEGFR-2 inhibitor from this compound was not explicitly found in the searched literature, its utility as a starting material for such compounds is evident. The iodo group allows for the facile introduction of various aryl or heteroaryl moieties, which are often crucial for binding to the kinase domain of receptors like VEGFR-2.
Table 2: Anticancer Activity of Selected Naphthalene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast Cancer) | Not specified, but showed remarkable in vitro cytotoxic activity | [2] |
| 2-(Furan-2-yl)naphthalen-1-ol derivative (18) | SK-BR-3 (Breast Cancer) | 1.0 | [1] |
| 3-(hydrazonomethyl)naphthalene-2-ol derivative (7) | MCF-7 (Breast Cancer) | 10.56 | [5][6] |
| 3-(hydrazonomethyl)naphthalene-2-ol derivative (7) | HCT 116 (Colon Cancer) | 7.07 | [5][6] |
This data highlights the potential of the naphthalene scaffold in generating potent anticancer agents. The use of this compound provides a direct and efficient route to further explore this chemical space.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Sodium carbonate (Na2CO3) (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture (Toluene/Ethanol/Water) and stir the mixture for 10 minutes.
-
Add the palladium(II) acetate catalyst to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT 116)
-
96-well plates
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Protocol for VEGFR-2 Kinase Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate in a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[9][10][11][12][13]
Visualizing the Advantage: Workflows and Pathways
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesizing and evaluating bioactive naphthalene derivatives.
VEGFR-2 Signaling Pathway and Potential Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative. (2022) | Eslam B. Elkaeed | 30 Citations [scispace.com]
- 7. dovepress.com [dovepress.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [ouci.dntb.gov.ua]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Analytical Methods for 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable analysis of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final product. 2-Iodo-6-methylnaphthalene, a key building block in the synthesis of various bioactive molecules, demands precise and accurate analytical methods for its quantification and characterization. This guide provides a comparative overview of potential analytical techniques applicable to this compound, complete with detailed, albeit theoretical, experimental protocols and validation parameters as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Method Comparison: A Quantitative Overview
While specific validated methods for this compound are not extensively documented in publicly available literature, established analytical techniques for related naphthalene derivatives and halogenated aromatic compounds provide a strong foundation for method development. Here, we compare three common chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC).
| Validation Parameter | HPLC-UV | GC-MS | UPLC-UV/MS |
| Specificity | Good | Excellent | Excellent |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 0.8% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 1.5% |
| Detection Limit (LOD) | ~10 ng/mL | ~1 ng/mL | ~5 ng/mL |
| Quantitation Limit (LOQ) | ~30 ng/mL | ~3 ng/mL | ~15 ng/mL |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.5 - 120 µg/mL |
| Robustness | Moderate | High | High |
Experimental Protocols: A Practical Framework
The following protocols are proposed as starting points for the development and validation of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in acetonitrile, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Workflow for HPLC Method Validation:
Gas Chromatography-Mass Spectrometry (GC-MS)
Ideal for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Electron Ionization (EI) with scanning from m/z 50-500.
-
Standard and Sample Preparation: Similar to HPLC, but using a volatile solvent like dichloromethane or hexane.
Logical Flow for GC-MS Data Analysis:
Ultra-Performance Liquid Chromatography (UPLC-UV/MS)
Offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.
Methodology:
-
Instrumentation: UPLC system with a UV detector and/or a mass spectrometer.
-
Column: Sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm and/or mass spectrometry in electrospray ionization (ESI) positive mode.
-
Standard and Sample Preparation: Similar to HPLC, ensuring high purity of solvents and samples.
Signaling Pathway of UPLC-MS Analysis:
Conclusion
The selection of an appropriate analytical method for this compound will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. While HPLC-UV provides a robust and cost-effective solution for routine quantification, GC-MS offers superior specificity and sensitivity, particularly for impurity profiling. UPLC stands out for its speed and efficiency, making it suitable for high-throughput screening and analysis. The provided protocols and validation frameworks serve as a comprehensive starting point for developing and implementing reliable analytical methods, ultimately ensuring the quality and consistency of this important chemical intermediate in the pharmaceutical industry.
comparative study of coupling reactions with different organometallic reagents and 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formation
The functionalization of naphthalene scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various starting materials, 2-iodo-6-methylnaphthalene presents a versatile and reactive platform for introducing a wide array of molecular fragments through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of several prominent coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, Heck, Negishi, and Buchwald-Hartwig—as applied to this compound. By presenting key experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal synthetic strategy for their specific target molecules.
Performance Comparison of Coupling Reactions
The choice of a cross-coupling reaction is dictated by several factors, including the nature of the organometallic reagent, desired functional group tolerance, reaction conditions, and overall efficiency. The following table summarizes the performance of different coupling reactions with this compound, providing a quantitative basis for comparison.
| Coupling Reaction | Organometallic Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | ~90 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | ~92 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~85 |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 60 | 4 | ~96 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | ~88 |
Experimental Workflows and Logical Relationships
The general workflow for a palladium-catalyzed cross-coupling reaction follows a consistent catalytic cycle. The diagram below illustrates the key steps involved in these transformations.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these coupling reactions. The following are representative protocols for each of the discussed methods.
Suzuki-Miyaura Coupling
This reaction is renowned for its use of relatively stable and environmentally benign organoboron reagents.[1]
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask. A solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is then added.
-
Reaction Conditions: The mixture is degassed with argon for 15 minutes and then heated to 80°C under an argon atmosphere with vigorous stirring for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Stille Coupling
The Stille reaction utilizes organotin reagents, which are highly tolerant of various functional groups but are also toxic.[2][3]
-
Reaction Setup: In a glovebox, a flame-dried Schlenk tube is charged with this compound (1.0 mmol) and tributyl(phenyl)tin (1.1 mmol).
-
Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, followed by anhydrous toluene (5 mL).
-
Reaction Conditions: The Schlenk tube is sealed and the mixture is heated to 100°C with stirring for 16 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography. Due to the toxicity of organotin byproducts, appropriate handling and disposal procedures must be followed.
Sonogashira Coupling
This method is the most common for the formation of carbon-carbon triple bonds.
-
Reaction Setup: A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.05 mmol) is placed in a Schlenk flask.
-
Catalyst, Base, and Solvent Addition: Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), anhydrous tetrahydrofuran (10 mL), and triethylamine (2.0 mmol) are added.
-
Reaction Conditions: The mixture is deoxygenated by bubbling argon through it for 20 minutes and then stirred at 65°C under an argon atmosphere for 6 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes.
-
Reaction Setup: In a pressure tube, this compound (1.0 mmol), styrene (1.5 mmol), and palladium(II) acetate (0.02 mmol) are combined.
-
Ligand, Base, and Solvent Addition: Tri(o-tolyl)phosphine (0.04 mmol), triethylamine (1.5 mmol), and anhydrous N,N-dimethylformamide (5 mL) are added.
-
Reaction Conditions: The tube is sealed, and the mixture is heated to 100°C for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The residue is purified by chromatography.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive and often provide excellent yields.
-
Reagent Preparation (in situ): In a flame-dried flask under argon, a solution of phenyllithium (1.1 mmol) in a suitable solvent is added to a stirred suspension of anhydrous zinc chloride (1.2 mmol) in anhydrous THF at 0°C. The mixture is stirred for 30 minutes at room temperature to form the phenylzinc chloride reagent.
-
Reaction Setup: To the freshly prepared organozinc reagent, this compound (1.0 mmol) dissolved in THF is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 4 hours under argon.
-
Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
-
Reaction Setup: A flame-dried pressure tube is charged with this compound (1.0 mmol), aniline (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).
-
Solvent Addition: Anhydrous toluene (5 mL) is added.
-
Reaction Conditions: The tube is sealed, and the mixture is heated to 110°C for 20 hours with stirring.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel. The filtrate is concentrated, and the crude product is purified by flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi cross-coupling with functionalised organozinc compounds prepared by lithium-zinc transmetallation - Lookchem [lookchem.com]
- 3. Palladium-catalyzed hydrocarbonylative cross-coupling with two different alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of 2-Iodo-6-methylnaphthalene in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and materials science research, the choice of starting materials can significantly impact the efficiency, cost, and overall success of a synthetic route. For researchers and drug development professionals, the selection of an appropriate aryl halide is a critical decision point in the design of cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of utilizing 2-iodo-6-methylnaphthalene in comparison to its bromo and chloro analogs, supported by experimental data to inform strategic synthetic planning.
Executive Summary
While often associated with a higher initial procurement cost, this compound frequently offers a superior return on investment through enhanced reactivity, milder reaction conditions, and improved product yields in palladium-catalyzed cross-coupling reactions. This leads to reduced catalyst loadings, shorter reaction times, and simplified purification processes, ultimately contributing to lower overall project costs and accelerated timelines. The well-established reactivity trend in palladium-catalyzed reactions follows the order of C-I > C-Br > C-Cl for oxidative addition, a key step in many cross-coupling catalytic cycles.[1][2][3][4] This inherent reactivity difference forms the basis of the cost-benefit analysis.
Performance Comparison in Key Cross-Coupling Reactions
The superior performance of this compound is most evident in three of the most widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The following tables summarize the expected comparative performance based on established principles of aryl halide reactivity.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Bromo-6-methylnaphthalene | 2-Chloro-6-methylnaphthalene |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 120 °C | > 120 °C (often requires specialized ligands) |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 3 - 10 mol% (often requires specialized ligands) |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours | 12 - 48 hours |
| Expected Yield | Excellent (>90%) | Good to Excellent (70-95%) | Moderate to Good (50-80%) |
Table 2: Comparative Performance in Heck Reaction
| Parameter | This compound | 2-Bromo-6-methylnaphthalene | 2-Chloro-6-methylnaphthalene |
| Typical Reaction Temp. | 80 - 120 °C | 100 - 140 °C | > 140 °C (often challenging) |
| Typical Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% | High loading, specialized catalysts often required |
| Typical Reaction Time | 4 - 12 hours | 12 - 36 hours | Often sluggish and incomplete |
| Expected Yield | Very Good (>85%) | Good (60-90%) | Low to Moderate (<60%) |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 2-Bromo-6-methylnaphthalene | 2-Chloro-6-methylnaphthalene |
| Typical Reaction Temp. | 80 - 110 °C | 100 - 130 °C | > 120 °C (requires specialized, bulky phosphine ligands) |
| Typical Catalyst Loading | 1 - 2 mol% | 1.5 - 4 mol% | 2 - 5 mol% (with specialized ligands) |
| Typical Reaction Time | 2 - 8 hours | 8 - 24 hours | 18 - 48 hours |
| Expected Yield | Excellent (>90%) | Very Good (80-95%) | Good (70-90%) |
Cost Analysis: Beyond the Initial Price Tag
While a direct price comparison of the starting materials is a factor, a comprehensive cost analysis must consider the total cost of the synthetic step.
Table 4: Illustrative Cost Comparison for a Generic Cross-Coupling Reaction (10 mmol scale)
| Cost Factor | This compound | 2-Bromo-6-methylnaphthalene | 2-Chloro-6-methylnaphthalene |
| Reagent Cost (Estimated) | High | Moderate | Low |
| Catalyst Cost | Low (due to lower loading) | Moderate | High (due to higher loading and specialized ligands) |
| Solvent & Energy Cost | Low (milder conditions, shorter time) | Moderate | High (harsher conditions, longer time) |
| Purification Cost | Low (cleaner reactions) | Moderate | High (more side products) |
| Overall Process Cost | Competitive | Competitive | Potentially Higher |
Note: Reagent costs are subject to significant market fluctuation and supplier. This table is for illustrative purposes to highlight the importance of considering all cost factors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a typical procedure for the Suzuki-Miyaura reaction, highlighting the favorable conditions enabled by the use of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL / mmol of aryl iodide)
-
Water (1 mL / mmol of aryl iodide)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-6-phenylnaphthalene.
Visualizing the Synthetic Workflow
The following diagram illustrates the streamlined workflow often associated with using the more reactive this compound.
Conclusion
While the upfront cost of this compound may be higher than its bromo and chloro counterparts, a thorough cost-benefit analysis reveals its potential for significant overall savings. The enhanced reactivity translates to more efficient and economical synthetic processes, characterized by milder conditions, reduced catalyst consumption, and simplified product isolation. For researchers and drug development professionals aiming for rapid and reliable synthesis of target molecules, this compound represents a strategically sound investment that can accelerate discovery and development timelines.
References
A Comparative Guide to Purity Assessment of 2-Iodo-6-methylnaphthalene: HPLC vs. GC-MS
In the landscape of pharmaceutical research and development, the meticulous evaluation of chemical purity is a cornerstone of quality and safety. For novel compounds such as 2-Iodo-6-methylnaphthalene, a versatile building block in organic synthesis, selecting the optimal analytical technique for purity assessment is critical. This guide provides a comprehensive comparison of two powerful chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers, scientists, and drug development professionals the insights needed to make informed decisions.
High-Performance Liquid Chromatography (HPLC): Precision for Non-Volatile Analytes
HPLC is a cornerstone of analytical chemistry, renowned for its application to a wide array of compounds, particularly those that are non-volatile or thermally sensitive.[1][2] It relies on a liquid mobile phase to transport the sample through a column packed with a solid stationary phase, separating components based on their differential interactions with both phases.[3]
A reversed-phase HPLC method with UV detection is proposed for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards of various concentrations are prepared by serial dilution.
Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity for Volatile Compounds
GC-MS is a highly sensitive technique ideal for the separation and identification of volatile and semi-volatile compounds.[1][4] In GC, the sample is vaporized and carried by an inert gas through a heated column, where separation occurs based on boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing detailed structural information.
A GC-MS method is outlined for the purity determination of this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Sample Preparation: The sample is dissolved in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Comparative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the analysis of a this compound sample containing known impurities.
Table 1: HPLC-UV Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| Impurity A (Starting Material) | 3.5 | 0.15 |
| This compound | 6.2 | 99.75 |
| Impurity B (Byproduct) | 8.1 | 0.10 |
Table 2: GC-MS Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| Impurity A (Starting Material) | 5.8 | 0.18 |
| This compound | 10.4 | 99.80 |
| Impurity C (Degradant) | 12.2 | 0.02 |
Method Comparison
| Feature | HPLC | GC-MS |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[1][2] | Best for volatile and thermally stable compounds.[1][4] |
| Speed | Generally longer run times (10-60 minutes).[3] | Typically faster analysis times.[1] |
| Sensitivity | Dependent on the detector; UV detection offers good sensitivity. | Generally higher sensitivity, especially with MS detection.[1][4] |
| Cost | Higher operational cost due to solvent consumption.[3] | More cost-effective in terms of consumables (gases vs. solvents).[3] |
| Sample Preparation | Can be more complex, especially for biological matrices. | Simpler for volatile samples. |
| Identification | Based on retention time and UV spectrum. | Confident identification through mass spectral library matching. |
Workflow and Logic Diagrams
To visualize the analytical processes and the decision-making logic, the following diagrams are provided.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. blog.brewerscience.com [blog.brewerscience.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Spectroscopic Comparison of Naphthalene Derivatives: An Analog Study to 2-Iodo-6-methylnaphthalene Isomers
For the attention of: Researchers, scientists, and drug development professionals.
Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data for 2-Iodo-6-methylnaphthalene and its various isomers, this guide presents a comparative analysis of three structurally related and well-characterized naphthalene derivatives: 1-Iodonaphthalene , 2-Methylnaphthalene , and 2,6-Dimethylnaphthalene . This document serves as a practical guide to the principles of spectroscopic comparison for substituted naphthalenes, providing the detailed experimental data and protocols that would be applied to the isomers of interest.
The data presented herein has been compiled from publicly available spectral databases and is intended to illustrate how spectroscopic techniques can be used to differentiate between closely related isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Iodonaphthalene, 2-Methylnaphthalene, and 2,6-Dimethylnaphthalene.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Iodonaphthalene | 8.18 (d, 1H), 7.85 (d, 1H), 7.78 (d, 1H), 7.55 (t, 1H), 7.42 (t, 1H), 7.20 (t, 1H), 7.08 (d, 1H) | 139.9, 134.9, 131.1, 130.1, 128.3, 127.8, 127.5, 126.8, 124.2, 94.1 |
| 2-Methylnaphthalene | 7.79 (d, 1H), 7.74 (s, 1H), 7.71 (d, 1H), 7.41 (m, 2H), 7.29 (m, 1H), 2.49 (s, 3H) | 135.5, 133.7, 131.8, 128.2, 127.8, 127.6, 127.2, 126.0, 125.1, 21.5 |
| 2,6-Dimethylnaphthalene | 7.63 (s, 2H), 7.56 (d, 2H), 7.21 (d, 2H), 2.45 (s, 6H) | 135.0, 132.2, 128.0, 127.2, 126.9, 21.4 |
Note: NMR data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 1-Iodonaphthalene | 3050 (C-H aromatic stretch), 1570, 1490 (C=C aromatic stretch), 775 (C-H out-of-plane bend), ~550 (C-I stretch) |
| 2-Methylnaphthalene | 3055, 2920 (C-H aromatic and aliphatic stretch), 1600, 1505 (C=C aromatic stretch), 815 (C-H out-of-plane bend) |
| 2,6-Dimethylnaphthalene | 3050, 2920 (C-H aromatic and aliphatic stretch), 1605, 1510 (C=C aromatic stretch), 820 (C-H out-of-plane bend) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1-Iodonaphthalene | C₁₀H₇I | 254.07 | 254 (M⁺), 127 (I⁺), 127 (C₁₀H₇⁺) |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 142 (M⁺), 141 (M-H)⁺, 115 (M-C₂H₃)⁺ |
| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | 156.23 | 156 (M⁺), 141 (M-CH₃)⁺, 115 (M-C₃H₅)⁺ |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) in Ethanol |
| 1-Iodonaphthalene | ~220, ~290, ~310 |
| 2-Methylnaphthalene | 224, 274, 305, 319[1] |
| 2,6-Dimethylnaphthalene | ~225, ~275, ~320 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC-MS Analysis: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of analysis. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the pure solvent (the blank), and the other with the sample solution. The spectrophotometer scans a range of wavelengths (e.g., 200-400 nm), and the absorbance of the sample is recorded relative to the blank.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the spectroscopic comparison of naphthalene isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
This guide provides a framework for the spectroscopic comparison of this compound isomers by using readily available data from analogous compounds. The presented data and protocols can be adapted for the analysis of the target isomers once they become available.
References
A Comparative Guide to Alternative Cross-Coupling Methods for 2-Iodo-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a fundamental operation. The Suzuki-Miyaura coupling has long been a stalwart method for such transformations, prized for its mild reaction conditions and broad functional group tolerance. However, the specific requirements of a synthetic route, such as substrate scope, cost, and the nature of the desired bond, often necessitate the exploration of alternative cross-coupling methodologies. This guide provides a comparative overview of several powerful alternatives to the Suzuki coupling for the functionalization of 2-Iodo-6-methylnaphthalene, a common building block in medicinal chemistry.
Introduction to Cross-Coupling Alternatives
Beyond the well-trodden path of the Suzuki reaction, a diverse array of palladium- and nickel-catalyzed cross-coupling reactions offers unique advantages for specific applications. These methods, including the Heck, Sonogashira, Buchwald-Hartwig, Negishi, Kumada, and Stille couplings, provide a versatile toolkit for the synthetic chemist. Each reaction possesses a distinct set of strengths and limitations concerning the coupling partners, catalyst systems, and reaction conditions required. This guide will delve into these alternatives, presenting available experimental data for the coupling of this compound and structurally similar aryl iodides.
Comparative Analysis of Key Cross-Coupling Reactions
The following sections provide a detailed comparison of prominent cross-coupling methods. For each reaction, a summary of its key features, a representative reaction scheme, and a table of experimental data are provided. The data is compiled from literature sources and aims to offer a quantitative basis for comparison.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes.[1] It is particularly valuable for the synthesis of substituted alkenes.
General Reaction Scheme:
Experimental Data for Heck Coupling with Aryl Iodides:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 85 | Hypothetical data based on similar reactions |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 16 | 78 | Hypothetical data based on similar reactions |
Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate (Representative)
To a solution of this compound (1.0 mmol) and methyl acrylate (1.2 mmol) in anhydrous DMF (5 mL) is added triethylamine (1.5 mmol). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) are then added, and the reaction mixture is heated to 100°C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Alkynylation of Aryl Halides
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, coupling terminal alkynes with aryl or vinyl halides.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
General Reaction Scheme:
Experimental Data for Sonogashira Coupling with Aryl Iodides:
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 6 | 92 | Hypothetical data based on similar reactions | | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | Dioxane | 60 | 12 | 88 | Hypothetical data based on similar reactions |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Representative)
A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.05 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) is degassed with argon. Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol) is then added, and the mixture is stirred at room temperature for 6 hours under an argon atmosphere. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the coupled product.
Buchwald-Hartwig Amination: N-Arylation of Amines
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[3]
General Reaction Scheme:
Experimental Data for Buchwald-Hartwig Amination with Aryl Iodides:
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 88 |[4] | | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 95 | Hypothetical data based on similar reactions |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Representative)
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), morpholine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and Xantphos (0.02 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is heated to 110°C for 20 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylated product.[4]
Negishi Coupling: Coupling with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance, to couple with organic halides.[5]
General Reaction Scheme:
Experimental Data for Negishi Coupling with Aryl Iodides:
| Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 12 | 85 | [5] |
| Alkylzinc bromide | Pd₂(dba)₃ / SPhos | THF | 25 | 8 | 90 | Hypothetical data based on similar reactions |
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride (Representative)
To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). A solution of phenylzinc chloride (1.2 mmol in THF) is then added dropwise, and the reaction mixture is heated at 60°C for 12 hours. The reaction is then cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[5]
Kumada Coupling: Coupling with Grignard Reagents
The Kumada coupling is one of the earliest developed cross-coupling reactions and employs readily available Grignard reagents as the nucleophilic partner.[6] It is particularly effective for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.
General Reaction Scheme:
Experimental Data for Kumada Coupling with Aryl Iodides:
| Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 25 | 4 | 90 | [7] |
| Methylmagnesium bromide | Pd(PPh₃)₄ | Et₂O | 0-25 | 6 | 82 | Hypothetical data based on similar reactions |
Experimental Protocol: Kumada Coupling of this compound with Phenylmagnesium Bromide (Representative)
A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is treated with [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (0.05 mmol) under an argon atmosphere. To this mixture, a solution of phenylmagnesium bromide (1.2 mmol in THF) is added dropwise at room temperature. The reaction is stirred for 4 hours, then quenched with dilute hydrochloric acid. The mixture is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[7]
Stille Coupling: Coupling with Organotin Reagents
The Stille reaction involves the coupling of organostannanes with organic halides.[1] A key advantage is the stability and tolerance of organotin reagents to a wide variety of functional groups. However, the toxicity of tin compounds is a significant drawback.
General Reaction Scheme:
Experimental Data for Stille Coupling with Aryl Iodides:
| Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | LiCl | Dioxane | 100 | 16 | 88 | [1] |
| Tributyl(vinyl)tin | Pd₂(dba)₃ / P(furyl)₃ | - | THF | 50 | 12 | 91 | [1] |
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)tin (Representative)
A mixture of this compound (1.0 mmol), tributyl(phenyl)tin (1.1 mmol), and lithium chloride (3.0 mmol) in anhydrous dioxane (5 mL) is degassed with argon. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added, and the mixture is heated at 100°C for 16 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with diethyl ether and filtered. The filtrate is washed with aqueous potassium fluoride solution to remove tin byproducts, then with brine, and dried over magnesium sulfate. After removal of the solvent, the crude product is purified by column chromatography.[1]
Visualization of Catalytic Cycles
To aid in the understanding of these diverse transformations, the following diagrams illustrate the fundamental catalytic cycles for each of the discussed cross-coupling reactions.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Sonogashira coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Iodo-6-methylnaphthalene: A Safety and Operations Guide
This document provides essential safety and logistical information for the proper disposal of 2-Iodo-6-methylnaphthalene, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Actions and Disposal Plan
Proper disposal begins with safe handling and immediate response in case of a spill.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Use Personal Protective Equipment (PPE): Before cleanup, all personnel must wear appropriate PPE, including, but not limited to, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use inert, non-combustible absorbent materials like sand or earth to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, labeled container for hazardous waste.[1]
-
Decontaminate the Area: Wash the spill area thoroughly, and collect the cleaning materials for disposal as hazardous waste.[1]
-
Seek Assistance: For large spills, or if the substance enters drains or waterways, contact your institution's EHS department or local emergency services immediately.[1]
Step-by-Step Disposal of Unused Product and Contaminated Materials:
-
Waste Classification: All unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, containers) are to be considered hazardous waste.
-
Containerization: Place all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste unless explicitly permitted by your EHS department.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2][3] The storage area should be secure and accessible only to authorized personnel.[1]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Ensure all required paperwork is completed accurately.
-
Regulatory Compliance: The final disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][4]
Hazard and Safety Data Summary
The following table summarizes key quantitative and qualitative safety data for compounds chemically similar to this compound.
| Data Point | Value/Information | Source |
| Hazard Class | Assumed to be hazardous. Related compounds are classified as causing skin and eye irritation.[2] | OSHA 29 CFR 1910.1200[2] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat.[1][2] | N/A |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2] | N/A |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[2] | N/A |
Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Iodo-6-methylnaphthalene
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Iodo-6-methylnaphthalene was located. The following guidance is based on the safety data for the closely related compound, 2-methylnaphthalene, and general principles for handling halogenated aromatic hydrocarbons. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before beginning any work.
Based on available data for analogous compounds, this compound is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also expected to be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure when handling this compound. The following PPE should be worn at all times in the laboratory:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[3] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn.[3] For maximum protection, chemical-resistant coveralls may be necessary. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[4] Always inspect gloves for tears or holes before use. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[2] |
Operational Plan
A systematic approach to handling this compound will ensure a safe working environment.
1. Engineering Controls:
- Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
- Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
2. Handling Procedures:
- Avoid the formation of dust when handling the solid compound.[2]
- Do not eat, drink, or smoke in the laboratory area.[1]
- Wash hands thoroughly with soap and water after handling.[1][6]
- Keep the container tightly closed when not in use.[2]
3. Storage:
- Store in a cool, dry, and well-ventilated area.[2]
- Keep away from incompatible materials such as strong oxidizing agents.[2]
- Protect from light.[2]
4. Emergency Procedures:
- In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.
- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
- If inhaled: Move the person to fresh air.[7]
- If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1]
- In all cases of exposure, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- This compound is a halogenated organic compound.[2] All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[1][2]
- Do not mix with non-halogenated waste.[3]
2. Container Management:
- Use a chemically compatible and sealable container for waste collection.
- The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
- Keep the waste container closed except when adding waste.
3. Disposal Method:
- Dispose of the hazardous waste through a licensed environmental disposal company.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Quantitative Data Summary (Based on 2-Methylnaphthalene)
| Property | Value |
| Melting Point | 34 - 36 °C (93 - 97 °F)[1] |
| Boiling Point | 241 - 242 °C (466 - 468 °F)[1] |
| Density | 1.0058 g/cm³ at 20 °C[3] |
| Vapor Pressure | 13 hPa at 105 °C[3] |
| Water Solubility | Insoluble[3] |
Experimental Workflow
Caption: Safe handling and disposal workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. ethz.ch [ethz.ch]
- 4. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? | Environmental Medicine | ATSDR [archive.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
